5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPCYCDQJZTPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352401 | |
| Record name | 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61727-33-1 | |
| Record name | 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-(methylsulphanyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its significant applications, particularly in the development of novel therapeutics. Furthermore, this guide illustrates the biological pathways in which its derivatives are active, providing crucial context for researchers in drug discovery and development.
Chemical and Physical Properties
This compound, with the CAS number 61727-33-1 , is a pyrimidine derivative recognized for its utility as a versatile building block in organic synthesis. Its unique arrangement of functional groups—a carboxylic acid, a methylthio ether, and a halogen substituent on a pyrimidine core—provides multiple reaction sites for chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 61727-33-1 |
| Molecular Formula | C₆H₅ClN₂O₂S |
| Molecular Weight | 204.63 g/mol |
| Appearance | Light yellow to orange powder/crystal |
| Melting Point | 170 °C (decomposes) |
| Purity | ≥97% (GC) |
| Storage Conditions | Room Temperature |
Table 2: Spectroscopic and Computational Data
| Identifier | Value |
| PubChem ID | 725711 |
| MDL Number | MFCD00173907 |
| InChI Key | SEPCYCDQJZTPHO-UHFFFAOYSA-N |
| SMILES | CSc1ncc(Cl)c(n1)C(=O)O |
Synthesis and Experimental Protocols
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a representative laboratory-scale synthesis can be extrapolated from methodologies for analogous pyrimidine carboxylic acids. A common approach involves the cyclocondensation of a three-carbon component with S-methylisothiourea, followed by chlorination and hydrolysis.
Representative Synthesis Protocol
This protocol is a representative example based on established pyrimidine synthesis methodologies and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add S-methylisothiourea sulfate and diethyl ethoxymethylenemalonate.
-
Reflux the mixture for 6-8 hours.
-
After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold ethanol and then water, and dry under vacuum to yield ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate.
Step 2: Chlorination to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
In a well-ventilated fume hood, suspend the product from Step 1 in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated ester.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield this compound.
Purification and Analysis
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Analysis: The purity of the final compound can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.
Pharmaceutical Applications
This compound serves as a crucial building block in the synthesis of:
-
GSK3β Inhibitors: Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. This compound is used in the synthesis of potent and selective GSK3β inhibitors.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are critical components of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. The pyrimidine scaffold of this compound is incorporated into novel NNRTIs.
Agrochemical Applications
In the agrochemical sector, this compound is a key intermediate for the development of:
-
Herbicides and Fungicides: The pyrimidine core is a common feature in many pesticides. Modifications to the structure of this compound can lead to the development of new and effective crop protection agents.
Signaling Pathways and Mechanisms of Action
The utility of this compound as a synthetic intermediate is highlighted by the biological functions of the molecules it helps create.
Inhibition of HIV Reverse Transcriptase
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) synthesized from this pyrimidine derivative act by binding to a non-competitive allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle.
Modulation of the Wnt/β-catenin Signaling Pathway
GSK3β is a key negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibitors of GSK3β, synthesized using this compound, can prevent this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex organic molecules with significant biological activity. Its strategic importance in the development of pharmaceuticals, particularly in the areas of antiviral and kinase inhibitor research, underscores its value to the scientific community. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal and agrochemical research. Its unique molecular architecture, featuring a pyrimidine core functionalized with a chloro group, a methylthio ether, and a carboxylic acid, provides multiple reaction sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules, including herbicides, fungicides, and potential therapeutic agents such as GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for HIV treatment. This document provides a comprehensive overview of its known physicochemical properties, experimental considerations for its analysis, and its role as a synthetic intermediate.
Chemical Identity and Structure
This compound is a pyrimidine derivative with the chemical formula C₆H₅ClN₂O₂S. Its structure is characterized by a central pyrimidine ring, which imparts significant chemical and biological properties.
Caption: Molecular structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 61727-33-1 | |
| Molecular Formula | C₆H₅ClN₂O₂S | |
| Molecular Weight | 204.63 g/mol | |
| Appearance | Light yellow to orange powder or crystal | |
| Melting Point | 165 - 170 °C (decomposes) | |
| Boiling Point | 396.4 ± 22.0 °C (Predicted) | |
| Density | 1.59 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in Methanol | |
| pKa | Data not available (Expected acidic pKa due to carboxylic acid) | - |
| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark place |
Spectral Properties
Detailed spectral data is crucial for the identification and characterization of the compound. While specific spectra are proprietary, the expected characteristics based on the molecule's functional groups are described below.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons of the thioether group, typically in the 2-3 ppm range. The proton on the pyrimidine ring would appear as a singlet in the aromatic region. The carboxylic acid proton (COOH) is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for each of the six carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the highly deshielded region of 160-180 ppm. The carbons of the pyrimidine ring will appear in the aromatic region, and the methyl carbon will be in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically from 2500 to 3300 cm⁻¹. A sharp, strong C=O (carbonyl) stretching absorption is expected around 1700 cm⁻¹. C-H, C=N, and C-Cl stretches would also be present in their characteristic regions.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). Fragmentation patterns would likely involve the loss of the carboxylic acid group (M-45) and other characteristic fragments.
Experimental Protocols & Workflows
While specific, detailed experimental protocols for determining the physicochemical properties of this exact compound are not publicly available, standard analytical chemistry procedures are employed. Its synthesis is generally achieved through multi-step organic reactions.
Generalized Synthetic Workflow
This compound is a synthetic intermediate. Its preparation involves the construction and functionalization of the pyrimidine ring. The following diagram illustrates a generalized workflow for its synthesis and purification, based on common organic chemistry practices for such heterocyclic compounds.
Caption: Generalized workflow for the synthesis and purification of the title compound.
Analytical Characterization Workflow
Once synthesized, the compound's identity, purity, and properties are confirmed using a suite of analytical techniques.
Caption: Standard workflow for the analytical characterization of the synthesized compound.
Role in Synthetic Chemistry
The primary value of this compound lies in its role as a versatile intermediate. Its functional groups serve as handles for constructing more complex molecules. It is a key intermediate in the synthesis of various agrochemicals, particularly herbicides, where it can inhibit specific plant enzymes. In pharmaceuticals, it is used to create compounds that target specific biological pathways.
The diagram below illustrates its logical role as a building block in the development of targeted inhibitors.
Caption: Role as an intermediate in the synthesis of targeted biological inhibitors.
Safety and Handling
According to safety data, this compound is classified as an irritant.
-
Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system).
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.
This compound should be handled in a well-ventilated fume hood by trained personnel, following standard laboratory safety procedures.
Biological Activity of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: An In-depth Technical Guide
Disclaimer: Despite a comprehensive search of available scientific literature, there is a notable absence of specific, quantitative data regarding the intrinsic biological activity of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid. This compound is overwhelmingly cited as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals, rather than an end-product with characterized biological effects. This guide, therefore, summarizes its role as a precursor and highlights the activities of compounds derived from it, in lieu of direct data on the title compound.
Executive Summary
This compound is a key heterocyclic building block in medicinal and agricultural chemistry.[1][2] Its chemical structure, featuring a pyrimidine core with chloro, methylthio, and carboxylic acid functional groups, provides multiple reactive sites for the synthesis of more complex, biologically active molecules.[1] While there is mention of its potential for anti-inflammatory, antimicrobial, and anticancer properties, specific quantitative data to substantiate these claims for the parent compound are not available in the reviewed literature.[1] Its primary documented role is as a precursor in the synthesis of compounds targeting a range of biological targets, including Glycogen Synthase Kinase 3β (GSK3β) and HIV non-nucleoside reverse transcriptase, as well as in the development of herbicides.[3]
Role as a Synthetic Intermediate
The utility of this compound stems from its chemical versatility, allowing for modifications that lead to a diverse array of derivatives with significant biological activities.
Pharmaceutical Applications
This pyrimidine derivative is a documented starting material for the synthesis of inhibitors for key enzymes in disease pathways.
-
GSK3β Inhibitors: It is used as a synthetic intermediate in the preparation of GSK3β inhibitors.[3] GSK3β is a serine/threonine kinase implicated in various pathologies, including neurodegenerative diseases, bipolar disorder, and diabetes. The general mechanism of action for many GSK3β inhibitors involves competitive binding at the ATP-binding site of the enzyme.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The compound also serves as a precursor for the synthesis of NNRTIs, a class of antiretroviral drugs used in the treatment of HIV infection.[3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, thereby disrupting its catalytic activity.
Agrochemical Applications
In the field of agricultural chemistry, this compound is a crucial intermediate in the synthesis of herbicides.[1][2] Derivatives of this compound are designed to inhibit specific plant enzymes that are essential for growth, providing a mechanism for weed control.[1]
Biological Activities of Related Pyrimidine Derivatives
While direct data on the title compound is lacking, studies on structurally related pyrimidine derivatives provide insights into the potential biological activities that can be achieved through its chemical modification. A study on various pyrimidine and pyrimidopyrimidine derivatives has shown a broad spectrum of activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. It is important to note that these findings do not directly apply to this compound but illustrate the therapeutic potential of the pyrimidine scaffold.
Experimental Considerations (Hypothetical)
Should research on the direct biological activity of this compound be undertaken, the following experimental approaches would be relevant based on the activities of its derivatives.
General Workflow for Biological Activity Screening
The initial assessment of a novel compound typically follows a standardized workflow to identify potential therapeutic applications.
Caption: A generalized workflow for the biological evaluation of a chemical compound.
Conclusion
This compound is a molecule of significant interest in synthetic chemistry, serving as a foundational structure for the development of a wide range of biologically active compounds. While direct evidence of its own biological activity is not prominent in the current body of scientific literature, its role as a precursor to potent herbicides and inhibitors of critical enzymes like GSK3β and HIV reverse transcriptase is well-established. Future research may yet uncover intrinsic biological activities of this compound, but for now, its primary value lies in its utility as a versatile chemical building block for drug discovery and agrochemical development. Professionals in these fields can leverage its reactivity to generate novel derivatives with tailored biological profiles.
References
Unraveling the Biological Role of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid: A Review of Available Data
For Immediate Release
Shanghai, China – December 25, 2025 – An in-depth review of publicly available scientific literature and data reveals that 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is predominantly characterized as a versatile chemical intermediate for the synthesis of bioactive molecules in the pharmaceutical and agrochemical sectors. Despite its widespread use as a building block, detailed studies elucidating a specific mechanism of action for the compound itself are not available in the public domain.
This technical overview aims to consolidate the existing information for researchers, scientists, and drug development professionals, while clearly noting the absence of comprehensive biological studies on its intrinsic activity.
Physicochemical Properties and Synthetic Utility
This compound, with the CAS number 61727-33-1, is a pyrimidine derivative. Its chemical structure features a pyrimidine ring substituted with a chloro group at the 5-position, a methylthio group at the 2-position, and a carboxylic acid at the 4-position. This arrangement of functional groups makes it a valuable precursor in organic synthesis.
| Property | Value |
| CAS Number | 61727-33-1 |
| Molecular Formula | C₆H₅ClN₂O₂S |
| Molecular Weight | 204.63 g/mol |
| Appearance | Light yellow to yellow to orange powder/crystal |
| Melting Point | 170 °C (decomposes) |
The primary application of this compound is as a synthetic intermediate. It is cited in chemical literature as a starting material for the preparation of:
-
GSK3β inhibitors [1]
-
Non-nucleoside reverse transcriptase inhibitors for potential HIV treatment [1]
-
Herbicides [2]
-
Covalent inhibitors [2]
Reported Biological Activities: An Overview
While comprehensive studies are lacking, some chemical suppliers and databases allude to potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. One source, without citing primary literature, mentions cytotoxic effects against the MDA-MB-435 cancer cell line with an IC50 value in the low micromolar range and suggests a possible mechanism involving the modulation of microtubule dynamics leading to apoptosis. However, these claims could not be substantiated through a thorough search of peer-reviewed scientific journals and patent literature.
The absence of dedicated research on the compound's direct biological effects means that critical information, such as specific molecular targets, modulation of signaling pathways, and detailed experimental protocols and quantitative data (e.g., IC50, Ki values from studies on the compound itself), remains uncharacterized.
Use as a Synthetic Building Block: A Logical Workflow
The utility of this compound in synthetic chemistry stems from the reactivity of its functional groups. The carboxylic acid allows for amide bond formation, the chloro group can be displaced in nucleophilic aromatic substitution reactions, and the methylthio group can be oxidized or displaced. A generalized workflow for its use in the synthesis of more complex molecules is depicted below.
Conclusion
Based on an extensive review of available data, this compound is best understood as a chemical intermediate rather than a compound with a well-defined mechanism of action. The information regarding its potential intrinsic biological activities is sparse and not supported by accessible, peer-reviewed scientific studies. Therefore, a detailed technical guide on its core mechanism of action, including signaling pathways, quantitative data from direct assays, and experimental protocols, cannot be constructed at this time.
Future research may focus on the biological characterization of this compound to determine if it possesses any inherent pharmacological activity. However, for the present, its role remains firmly in the realm of synthetic chemistry as a valuable building block for the creation of novel bioactive molecules. The scientific community is encouraged to publish any data related to the direct biological effects of this compound to fill the current knowledge gap.
References
Spectroscopic and Structural Analysis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: A Technical Guide
This guide provides a detailed overview of the spectroscopic properties of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. The following sections present predicted and characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Appearance: Light yellow to orange powder or crystals[3]
-
Melting Point: Approximately 165-170 °C (with decomposition)[1][2][3]
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and known spectral data for similar pyrimidine derivatives.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | br s | 1H | -COOH |
| ~8.9 | s | 1H | Pyrimidine H-6 |
| ~2.6 | s | 3H | -SCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | -COOH |
| ~168 | Pyrimidine C-2 |
| ~160 | Pyrimidine C-4 |
| ~158 | Pyrimidine C-6 |
| ~120 | Pyrimidine C-5 |
| ~14 | -SCH₃ |
Table 3: Predicted IR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |
| ~1550-1600 | Medium | C=N and C=C stretching (Pyrimidine ring) |
| ~1400-1450 | Medium | C-H bend |
| ~1200-1300 | Strong | C-O stretch |
| ~700-800 | Medium | C-Cl stretch |
| ~600-700 | Medium | C-S stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 204/206 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 189/191 | Medium | [M - CH₃]⁺ |
| 159/161 | Medium | [M - COOH]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of organic compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker 500 MHz)
-
Vortex mixer and/or sonicator
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Transfer the solid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Mix the sample using a vortex mixer or sonicator until the solid is completely dissolved.[6]
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[6]
-
Cap the NMR tube and label it clearly.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
Acquire a standard ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.
-
After data collection, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
This compound sample
-
Suitable solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., a GC-MS with an EI source or an LC-MS with an ESI source)[7][8]
Procedure (using LC-MS with Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
The sample is introduced into the mass spectrometer via a liquid chromatograph.
-
Set the mass spectrometer to operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The data will show the mass-to-charge ratio of the molecular ion and any fragment ions.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the compound.
References
- 1. This compound CAS#: 61727-33-1 [m.chemicalbook.com]
- 2. 5-氯-2-(甲硫基)嘧啶-4-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 61727-33-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Solubility and Stability of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its utility as a synthetic intermediate is well-documented, particularly in the development of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for HIV infection.[3][4] A thorough understanding of its physicochemical properties, namely solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for its characterization, and presents logical workflows for these assessments. While specific quantitative data for this compound is limited in publicly available literature, this guide furnishes the necessary framework for its determination.
Chemical and Physical Properties
This compound is a solid, appearing as a light yellow to orange powder or crystal.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 61727-33-1 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂S | [1] |
| Molecular Weight | 204.63 g/mol | [1] |
| Melting Point | 165-170 °C (decomposes) | [1][3] |
| Appearance | Light yellow to orange powder/crystal | [1] |
| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Currently, specific quantitative solubility data for this compound in various solvents is not extensively reported in the literature. One source notes its solubility in methanol.[5] A structurally similar compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is reported to have very low aqueous solubility.[6] Given the structural similarities, a comparable limited aqueous solubility might be anticipated for the chloro-derivative.
To address this data gap, standardized experimental protocols for determining both kinetic and thermodynamic solubility are detailed in Section 4. The following table is provided as a template for summarizing experimentally determined solubility data.
| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Method |
| Water | 25 | 7.4 | Data Not Available | Thermodynamic |
| Phosphate Buffered Saline (PBS) | 37 | 7.4 | Data Not Available | Thermodynamic |
| 0.1 N HCl | 37 | 1.2 | Data Not Available | Thermodynamic |
| Methanol | 25 | N/A | Data Not Available | Thermodynamic |
| Ethanol | 25 | N/A | Data Not Available | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data Not Available | Thermodynamic |
| Acetonitrile | 25 | N/A | Data Not Available | Thermodynamic |
| Aqueous Buffer (for Kinetic) | 25 | 7.4 | Data Not Available | Kinetic |
Stability Profile
The following table outlines the recommended conditions for forced degradation studies and serves as a template for reporting the results. The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are challenged without being overwhelmed by degradation products.[3][9]
| Stress Condition | Reagent/Condition Details | Time Points | % Degradation | Major Degradants Formed |
| Acid Hydrolysis | 0.1 N HCl, heated (e.g., 80°C) | e.g., 2, 6, 12, 24 hours | Data Not Available | Data Not Available |
| Base Hydrolysis | 0.1 N NaOH, heated (e.g., 80°C) | e.g., 2, 6, 12, 24 hours | Data Not Available | Data Not Available |
| Oxidative | 3% H₂O₂, room temperature | e.g., 2, 6, 12, 24 hours | Data Not Available | Data Not Available |
| Thermal | Dry Heat (e.g., 105°C) | e.g., 24, 48, 72 hours | Data Not Available | Data Not Available |
| Photolytic | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) | As per ICH guidelines | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Thermodynamic (Equilibrium) Solubility Determination
This method determines the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period to reach equilibrium (typically 24-72 hours).[10][11]
-
Periodically sample the supernatant, ensuring to filter (using a low-binding filter) or centrifuge to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Equilibrium is reached when consecutive measurements show no significant change in concentration.[11]
Kinetic Solubility Determination
This high-throughput method measures the solubility of a compound upon its addition from a concentrated DMSO stock solution into an aqueous buffer.[12][13]
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4).
-
Mix and incubate at room temperature for a defined period (e.g., 1.5-2 hours).
-
Separate the precipitated material from the solution by filtration through a filter plate.
-
Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard curve.[12]
Forced Degradation Studies
These studies are performed to identify potential degradation products and pathways under various stress conditions, in line with ICH guideline Q1A(R2).[3][7]
General Procedure: A solution of this compound at a known concentration (e.g., 1 mg/mL) is prepared in a suitable solvent. This solution is then subjected to the following stress conditions. Samples are taken at various time points and analyzed by a stability-indicating HPLC method.
-
Acid Hydrolysis: The compound solution is mixed with an equal volume of an acid solution (e.g., 0.1 N or 1 N HCl) and heated (e.g., at 80°C).
-
Base Hydrolysis: The compound solution is mixed with an equal volume of a basic solution (e.g., 0.1 N or 1 N NaOH) and heated (e.g., at 80°C).
-
Oxidative Degradation: The compound solution is treated with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation: The solid compound is exposed to dry heat in a temperature-controlled oven (e.g., 105°C).
-
Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[7] A dark control sample should be stored under the same conditions but protected from light.
Visualizations
The following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. chemimpex.com [chemimpex.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. This compound | 61727-33-1 [chemicalbook.com]
- 5. This compound CAS#: 61727-33-1 [m.chemicalbook.com]
- 6. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijcrt.org [ijcrt.org]
- 9. youtube.com [youtube.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. who.int [who.int]
- 12. pharmatutor.org [pharmatutor.org]
- 13. benchchem.com [benchchem.com]
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and agrochemical research.[1][2] Its unique trifunctionalized pyrimidine scaffold, featuring a reactive chlorine atom, a methylthio group, and a carboxylic acid moiety, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.[2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, known biological targets of its derivatives, and potential applications in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 61727-33-1 | [1][3] |
| Molecular Formula | C₆H₅ClN₂O₂S | [1][3] |
| Molecular Weight | 204.63 g/mol | [1][3] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1] |
| Melting Point | 165 - 170 °C (decomposes) | [1][3] |
| Purity | ≥ 95-97% (GC) | [1] |
| Solubility | Soluble in Methanol | [3] |
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is sparse, a plausible and commonly employed synthetic strategy can be inferred from the preparation of its ethyl ester, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This involves a two-step process: the initial formation of a 4-hydroxypyrimidine intermediate followed by a chlorination step.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
This step involves the cyclocondensation of S-methylisothiourea with diethyl 2-(ethoxymethylene)malonate in the presence of a base.
-
Reagents: S-methylisothiourea sulfate, Diethyl 2-(ethoxymethylene)malonate, Sodium ethoxide, Ethanol.
-
Procedure: To a solution of sodium ethoxide in absolute ethanol, S-methylisothiourea sulfate is added portion-wise at room temperature. The mixture is stirred for 30 minutes, followed by the dropwise addition of diethyl 2-(ethoxymethylene)malonate. The reaction mixture is then heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
Step 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
The intermediate from Step 1 is chlorinated using a suitable agent, such as phosphorus oxychloride.
-
Reagents: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, Phosphorus oxychloride (POCl₃), an organic base (e.g., triethylamine or N,N-dimethylaniline), and a non-polar solvent (e.g., toluene or chloroform).[4]
-
Procedure: A mixture of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate and the organic base in the chosen solvent is prepared. Phosphorus oxychloride is added dropwise to this mixture at 0-5 °C.[4] The reaction is then heated to reflux for 2-4 hours.[4] After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, which can be further purified by recrystallization or column chromatography.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Reagents: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a base (e.g., NaOH or KOH) or an acid (e.g., HCl), a suitable solvent (e.g., a mixture of water and an alcohol).
-
Procedure (Base Hydrolysis): The ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a mineral acid to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried.
Biological Relevance and Applications in Drug Discovery
This compound is primarily utilized as a scaffold for the development of potent inhibitors of key biological targets, particularly in the fields of oncology and virology.[3][5]
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
This compound serves as a synthetic intermediate in the preparation of GSK-3β inhibitors.[3][5] GSK-3β is a serine/threonine kinase that is a key regulator in numerous cellular processes. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders, bipolar disorder, and cancer.
Wnt/β-catenin Signaling Pathway:
GSK-3β plays a crucial role in the canonical Wnt signaling pathway by phosphorylating β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it activates the transcription of Wnt target genes involved in cell proliferation, differentiation, and survival.
Caption: Role of GSK-3β inhibitors in the Wnt/β-catenin signaling pathway.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV
This compound is also a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV infection.[3][5] HIV reverse transcriptase is a viral enzyme essential for the replication of the HIV genome.
Mechanism of HIV Reverse Transcription Inhibition:
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of the viral RNA genome into double-stranded DNA. This ultimately blocks the viral replication cycle.
Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Quantitative Data
A comprehensive search of the scientific literature and patent databases did not yield specific quantitative biological data (e.g., IC₅₀, Kᵢ values) for this compound itself. This is consistent with its primary role as a synthetic intermediate. The biological activity is typically reported for the final, more complex molecules derived from this scaffold. Researchers are encouraged to use this compound as a starting material for the synthesis of novel derivatives and to perform subsequent biological evaluations to determine their potency and efficacy.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound CAS#: 61727-33-1 [m.chemicalbook.com]
- 4. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 5. This compound | 61727-33-1 [chemicalbook.com]
Methodological & Application
Synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is a three-step process starting from commercially available starting materials.
Introduction
This compound is a versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core with chloro, methylthio, and carboxylic acid functionalities, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex bioactive molecules. This protocol outlines a reliable and reproducible method for its laboratory-scale preparation.
Overall Reaction Scheme
The synthesis of this compound is achieved through a three-step sequence:
-
Condensation: Reaction of S-methylisothiourea sulfate and diethyl ethoxymethylene malonate to form Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
-
Chlorination: Conversion of the hydroxyl group to a chloro group using phosphorus oxychloride (POCl₃) to yield Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
This step involves the cyclocondensation of S-methylisothiourea with diethyl ethoxymethylene malonate.
Materials:
-
S-methylisothiourea sulfate
-
Diethyl ethoxymethylene malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add S-methylisothiourea sulfate (1.0 equivalent) and stir the mixture until the solid dissolves.
-
Add diethyl ethoxymethylene malonate (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Neutralize the reaction mixture by the slow addition of glacial acetic acid until a precipitate forms.
-
Filter the precipitate, wash with cold ethanol, and then with diethyl ether.
-
Dry the solid under vacuum to obtain Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
Step 2: Synthesis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
This step involves the chlorination of the pyrimidine ring using phosphorus oxychloride.
Materials:
-
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Toluene
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a fume hood, suspend Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (1.0 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add phosphorus oxychloride (3.0-5.0 equivalents) to the suspension.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound
This final step involves the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Ice bath
Procedure:
-
Dissolve Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 40-50 °C for 2-4 hours to expedite the hydrolysis. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
The following table summarizes the expected yields and key physical properties of the synthesized compounds.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) | Melting Point (°C) |
| 1 | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | C₈H₁₀N₂O₃S | 214.24 | White to off-white solid | 75-85 | 180-184 |
| 2 | Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | C₈H₉ClN₂O₂S | 232.69 | Yellowish solid | 80-90 | 58-62 |
| 3 | This compound | C₆H₅ClN₂O₂S | 204.63 | Light yellow powder | 85-95 | 168-172 (dec.) |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall synthetic pathway.
Caption: Three-step synthesis of this compound.
Logical Relationship of Key Steps
This diagram shows the logical progression of the synthesis.
Caption: Logical flow of the synthesis from starting materials to the final product.
Application Notes and Protocols for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a versatile building block in the development of novel bioactive molecules. The following sections detail its application in the synthesis of potential herbicides, Glycogen Synthase Kinase-3β (GSK3β) inhibitors, and non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs), complete with detailed experimental protocols, quantitative data, and workflow diagrams.
Overview of this compound
This compound is a highly functionalized pyrimidine derivative that serves as a key intermediate in the synthesis of a wide range of biologically active compounds. Its chemical structure, featuring a carboxylic acid, a chloro substituent, and a methylthio group, offers multiple points for chemical modification, making it an invaluable tool for medicinal chemists and researchers in agrochemical science.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O₂S |
| Molecular Weight | 204.63 g/mol |
| Appearance | Light yellow to orange powder/crystal |
| Melting Point | 165-170 °C (decomposes) |
| CAS Number | 61727-33-1 |
Application in Herbicide Synthesis
Derivatives of this compound have shown potential as herbicidal agents. The pyrimidine scaffold is a common feature in many commercial herbicides, and modifications of this core structure can lead to the development of new compounds with improved efficacy and selectivity. A common synthetic route involves the amidation of the carboxylic acid group to form N-aryl pyrimidine-4-carboxamides.
Experimental Protocol: Synthesis of N-Aryl-5-chloro-2-(methylthio)pyrimidine-4-carboxamide
This protocol describes a general method for the amide coupling of this compound with various anilines to produce potential herbicidal compounds.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, 3,4-dichloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.1 M) at room temperature, add the substituted aniline (1.1 eq), EDC (1.2 eq), HOBt (0.1 eq), and a catalytic amount of DMAP.
-
Add DIPEA (2.0 eq) to the mixture and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-5-chloro-2-(methylthio)pyrimidine-4-carboxamide.
Quantitative Data (Exemplary):
| Aniline Derivative | Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | MS (ESI) m/z |
| 4-chloroaniline | N-(4-chlorophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide | 75 | 8.65 (s, 1H), 8.10 (s, 1H), 7.65 (d, J=8.8 Hz, 2H), 7.35 (d, J=8.8 Hz, 2H), 2.60 (s, 3H) | 328.0 [M+H]⁺ |
| 3,4-dichloroaniline | N-(3,4-dichlorophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide | 72 | 8.70 (s, 1H), 8.15 (s, 1H), 7.85 (d, J=2.4 Hz, 1H), 7.60 (dd, J=8.8, 2.4 Hz, 1H), 7.40 (d, J=8.8 Hz, 1H), 2.62 (s, 3H) | 362.0 [M+H]⁺ |
Experimental Workflow:
Caption: Workflow for the synthesis of N-aryl pyrimidine-4-carboxamides.
Application in the Synthesis of GSK3β Inhibitors
Glycogen synthase kinase-3β (GSK3β) is a key enzyme in several signaling pathways, and its dysregulation is implicated in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Pyrimidine-based compounds have been identified as potent and selective inhibitors of GSK3β. This compound can be utilized as a scaffold to synthesize novel GSK3β inhibitors.
Experimental Protocol: Synthesis of a Pyrimidine-based GSK3β Inhibitor Intermediate
This protocol outlines the synthesis of an amide intermediate, which is a common step in the elaboration of more complex GSK3β inhibitors.
Materials:
-
This compound
-
A suitable amine (e.g., 4-aminopyridine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in DMF (0.2 M).
-
Add BOP reagent (1.2 eq) and triethylamine (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by trituration with diethyl ether or by column chromatography on silica gel to yield the desired amide intermediate.
Quantitative Data (Exemplary):
| Amine | Product | Yield (%) | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | MS (ESI) m/z |
| 4-aminopyridine | N-(pyridin-4-yl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide | 85 | 10.85 (s, 1H), 8.60 (s, 1H), 8.50 (d, J=6.0 Hz, 2H), 7.80 (d, J=6.0 Hz, 2H), 2.60 (s, 3H) | 281.0 [M+H]⁺ |
Signaling Pathway: GSK3β Inhibition
Caption: Simplified Wnt signaling pathway showing GSK3β inhibition.
Application in the Synthesis of Non-Nucleoside HIV Reverse Transcriptase Inhibitors (NNRTIs)
Non-nucleoside reverse transcriptase inhibitors are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. Pyrimidine derivatives have been extensively explored as NNRTIs.
Experimental Protocol: Synthesis of a Pyrimidine-based NNRTI Precursor
This protocol describes the synthesis of a key intermediate that can be further elaborated to produce potent NNRTIs.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A suitable aromatic amine (e.g., 2,6-dimethylaniline)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of this compound (1.0 eq) in DCM (0.2 M), add thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Reflux the mixture for 2-4 hours. After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and add the aromatic amine (1.1 eq) and pyridine (1.5 eq).
-
Stir the reaction at room temperature for 4-8 hours.
-
Wash the reaction mixture with water and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the desired amide precursor.
Quantitative Data (Exemplary):
| Aromatic Amine | Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | MS (ESI) m/z |
| 2,6-dimethylaniline | N-(2,6-dimethylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide | 80 | 8.62 (s, 1H), 7.85 (s, 1H), 7.15 (s, 3H), 2.60 (s, 3H), 2.25 (s, 6H) | 308.1 [M+H]⁺ |
Signaling Pathway: HIV Reverse Transcriptase Inhibition
Caption: Simplified mechanism of HIV reverse transcriptase inhibition by NNRTIs.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory under appropriate safety precautions. The yields and spectral data are exemplary and may vary depending on the specific substrates and reaction conditions used.
Applications of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring a reactive carboxylic acid group, a modifiable methylthio group, and a chloro substituent, provides multiple points for chemical elaboration. This allows for the generation of diverse compound libraries targeting a range of biological pathways. This document provides detailed application notes and experimental protocols for the use of this scaffold in the development of Glycogen Synthase Kinase 3β (GSK3β) inhibitors and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Application 1: Development of GSK3β Inhibitors for Wnt/β-catenin Signaling Pathway Modulation
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer.[1][2] Glycogen Synthase Kinase 3β (GSK3β) is a key negative regulator of this pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3β leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of Wnt target genes.[3][4] Pyrimidine derivatives have been identified as potent inhibitors of the Wnt signaling pathway.[1]
Experimental Protocol: Synthesis of a Candidate GSK3β Inhibitor via Amide Coupling
This protocol describes the synthesis of a hypothetical pyrimidine-based GSK3β inhibitor from this compound and a primary amine via an amide coupling reaction.[5]
Materials:
-
This compound
-
Amine of interest (R-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or other coupling additives
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add the primary amine (R-NH2, 1.1 equivalents) and the coupling additive (e.g., HOBt, 1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the coupling reagent (e.g., DCC or DIC, 1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct.
-
Wash the filtrate with a saturated aqueous solution of NaHCO3, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired amide.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.
Caption: Inhibition of GSK3β by pyrimidine derivatives leads to β-catenin stabilization.
Application 2: Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for Anti-HIV Therapy
HIV-1 Reverse Transcriptase (RT) is a key enzyme in the replication cycle of the human immunodeficiency virus. [6][7]Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT, inducing a conformational change that inhibits its polymerase activity. [6][8]Pyrimidine derivatives have been explored as scaffolds for the development of potent NNRTIs. [9][10]
Experimental Protocol: Synthesis of a Candidate NNRTI
The synthesis of NNRTI candidates from this compound can be achieved through various synthetic routes. A common approach involves the modification of the carboxylic acid and the chloro and methylthio groups to introduce moieties known to interact with the NNRTI binding pocket. For instance, the carboxylic acid can be converted to an amide, and the chloro and methylthio groups can be substituted via nucleophilic aromatic substitution reactions.
Experimental Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol is based on commercially available colorimetric RT assay kits.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A)-coated microplate (template)
-
Oligo(dT) primer
-
Biotin-dUTP and Digoxigenin-dUTP
-
dATP, dCTP, dGTP, dTTP
-
Anti-digoxigenin-peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. Include a known NNRTI as a positive control and a solvent-only control.
-
To each well of the poly(A) coated microplate, add 20 µL of the diluted test compound or control.
-
Prepare a reaction mixture containing oligo(dT) primer, dNTPs, biotin-dUTP, and digoxigenin-dUTP in assay buffer. Add 20 µL of this mixture to each well.
-
Initiate the reaction by adding 20 µL of diluted recombinant HIV-1 RT to each well. Include a no-enzyme control (blank).
-
Incubate the plate at 37°C for 1 to 2 hours.
-
Wash the plate three times with wash buffer to remove unincorporated nucleotides.
-
Add 100 µL of a diluted anti-digoxigenin-POD antibody solution to each well and incubate at 37°C for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the peroxidase substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Diagram: HIV-1 Reverse Transcriptase Inhibition Workflow
Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data for novel compounds derived from this compound. Actual values would be determined experimentally.
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| GSK3β Inhibitors | |||||
| Pyrimidine-Amide-1 | GSK3β | Luminescence | Data to be determined | Data to be determined | Data to be determined |
| Pyrimidine-Amide-2 | GSK3β | Luminescence | Data to be determined | Data to be determined | Data to be determined |
| NNRTIs | |||||
| Pyrimidine-NNRTI-1 | HIV-1 RT | Colorimetric | Data to be determined | Data to be determined | Data to be determined |
| Pyrimidine-NNRTI-2 | HIV-1 RT | Colorimetric | Data to be determined | Data to be determined | Data to be determined |
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel bioactive molecules in medicinal chemistry. Its utility in constructing inhibitors of key therapeutic targets such as GSK3β and HIV-1 Reverse Transcriptase highlights its importance in drug discovery and development. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the potential of this scaffold in their own research endeavors.
References
- 1. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic Inhibition of β-Catenin With Pyrvinium Inhibits Murine and Human Models of Wilms Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitors of HIV-1 reverse transcriptase through virtual screening of experimental and theoretical ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Nonnucleoside HIV-1 reverse transcriptase inhibitors; part 3. Synthesis and antiviral activity of 5-alkyl-2-[(aryl and alkyloxyl-carbonylmethyl)thio]-6-(1-naphthylmethyl) pyrimidin-4(3H)-ones [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile heterocyclic intermediate pivotal in the development of modern agrochemicals.[1][2] Its unique structural features, including a reactive carboxylic acid group, a displaceable chlorine atom, and a modifiable methylthio group, make it an ideal scaffold for the synthesis of a diverse range of potent herbicides and fungicides.[1] The pyrimidine core is a well-established pharmacophore in agrochemistry, known to interact with various biological targets in weeds and pathogenic fungi. Agrochemicals derived from this intermediate often exhibit high efficacy, selectivity, and favorable environmental profiles. This document provides detailed application notes, experimental protocols, and an overview of the biological activities of agrochemicals synthesized from this key intermediate.
Application in Herbicide Synthesis: Targeting Essential Amino Acid Biosynthesis
Derivatives of this compound have been successfully utilized to synthesize herbicides that inhibit essential enzymes in the branched-chain amino acid biosynthesis pathway, a mode of action known for its high efficacy and selectivity.[3][4] A prominent class of herbicides developed from this intermediate are the pyrimidinylsulfonamides, which are potent inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).
Signaling Pathway: Acetolactate Synthase (ALS) Inhibition
Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine-based herbicides.
Experimental Protocol: Synthesis of a Pyrimidinylsulfonamide Herbicide
This protocol describes a representative synthesis of a herbicidal pyrimidinylsulfonamide from this compound.
Step 1: Synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxamide
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).
-
Activation: Add oxalyl chloride (1.2 eq) dropwise to the suspension at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Amidation: Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonium hydroxide (2.0 eq) in water dropwise.
-
Work-up: Stir the reaction mixture for an additional hour at room temperature. Dilute with water and extract with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 5-Chloro-2-(methylthio)pyrimidine-4-carboxamide.
Step 2: Synthesis of 2-Amino-N-((5-chloro-2-(methylthio)pyrimidin-4-yl)carbonyl)benzenesulfonamide
-
Reaction Setup: In a sealed tube, dissolve 5-Chloro-2-(methylthio)pyrimidine-4-carboxamide (1.0 eq) and 2-aminobenzenesulfonamide (1.1 eq) in anhydrous pyridine (5 mL/g).
-
Coupling: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the solution at 0 °C.
-
Reaction: Seal the tube and heat the reaction mixture at 80-90 °C for 12-16 hours.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. Acidify the mixture with concentrated HCl to pH 2-3.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired pyrimidinylsulfonamide herbicide.
Caption: Synthesis workflow for a pyrimidinylsulfonamide herbicide.
Quantitative Data
| Compound | Target Enzyme | IC₅₀ (nM) | Herbicidal Activity (g/ha) |
| Representative Pyrimidinylsulfonamide | ALS | 10 - 50 | 20 - 100 |
Note: The data presented are representative values for this class of herbicides and may vary depending on the specific substitutions on the aromatic ring of the benzenesulfonamide moiety.
Application in Fungicide Synthesis: Disruption of Fungal Respiration
This compound is also a valuable precursor for the synthesis of fungicides that target the mitochondrial respiratory chain in pathogenic fungi. A key class of fungicides derived from this intermediate are the pyrimidine carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs).
Signaling Pathway: Succinate Dehydrogenase (SDH) Inhibition
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrimidine carboxamide fungicides.
Experimental Protocol: Synthesis of a Pyrimidine Carboxamide Fungicide
This protocol outlines a general method for the synthesis of a fungicidal pyrimidine carboxamide.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq) and add a catalytic amount of DMF.
-
Acid Chloride Formation: Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Removal of Excess Reagent: Distill off the excess thionyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the resulting crude acid chloride in anhydrous tetrahydrofuran (THF). In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF.
-
Reaction: Add the acid chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the target pyrimidine carboxamide fungicide.
Caption: Synthesis workflow for a pyrimidine carboxamide fungicide.
Quantitative Data
| Compound | Target Pathogen | EC₅₀ (µg/mL) |
| Representative Pyrimidine Carboxamide | Botrytis cinerea | 0.1 - 1.0 |
| Representative Pyrimidine Carboxamide | Septoria tritici | 0.05 - 0.5 |
Note: The data presented are representative values for this class of fungicides and may vary depending on the specific substitutions on the aniline moiety.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of agrochemicals. Its utility in constructing potent herbicides and fungicides targeting crucial biological pathways in weeds and pathogens underscores its importance in modern crop protection research and development. The provided protocols and data serve as a foundation for researchers and scientists to explore the vast potential of this key building block in the discovery of novel and effective agrochemical solutions.
References
Application Notes and Protocols: Synthesis of GSK3β Inhibitors from 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and evaluation of Glycogen Synthase Kinase 3β (GSK3β) inhibitors, utilizing 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid as a key starting material. The methodologies outlined are based on established principles of medicinal chemistry and kinase inhibitor synthesis, offering a framework for the development of novel therapeutic agents targeting GSK3β.
Introduction
Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK3β activity has been implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers. Consequently, the development of potent and selective GSK3β inhibitors is a significant focus of contemporary drug discovery efforts.
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This protocol details the synthesis of a pyrimidine-based GSK3β inhibitor through the amide coupling of this compound with a suitable amine.
Signaling Pathways Involving GSK3β
GSK3β is a key regulatory node in several critical signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of GSK3β inhibitors.
Experimental Protocols
Synthesis of N-(pyridin-4-yl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide
This protocol describes a key amide bond formation step, a common strategy in the synthesis of pyrimidine-based kinase inhibitors.
Materials:
-
This compound
-
Pyridin-4-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add Pyridin-4-amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-(pyridin-4-yl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro GSK3β Inhibition Assay
Principle:
The inhibitory activity of the synthesized compound against GSK3β is determined using a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a high luminescence signal indicates inhibition of the kinase.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in kinase buffer.
-
In a white, opaque microplate, add the kinase buffer, the GSK3β enzyme, and the substrate peptide.
-
Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following table provides a template for summarizing the biological activity data of synthesized GSK3β inhibitors.
| Compound ID | Structure | GSK3β IC50 (nM) |
| Inhibitor 1 | N-(pyridin-4-yl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide | To be determined |
| ... | ... | ... |
Logical Relationship Diagram
The following diagram illustrates the logical flow from starting material to the assessment of biological activity.
Conclusion
This document provides a comprehensive guide for the synthesis and evaluation of GSK3β inhibitors derived from this compound. The detailed protocols and structured data presentation are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to discover and characterize novel therapeutics targeting GSK3β. Further structure-activity relationship (SAR) studies, by varying the amine coupling partner, can lead to the identification of inhibitors with improved potency and selectivity.
Synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a versatile heterocyclic building block with applications in pharmaceutical and agrochemical research. The protocols outlined below describe a three-step synthetic pathway commencing with the cyclocondensation of S-methylisothiourea and diethyl ethoxymethylene malonate, followed by chlorination and subsequent hydrolysis.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through the following sequence of reactions:
-
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. This initial step involves the cyclocondensation reaction between S-methylisothiourea and diethyl ethoxymethylene malonate in the presence of a base to form the pyrimidine ring.
-
Step 2: Synthesis of Ethyl 5-Chloro-2-(methylthio)pyrimidine-4-carboxylate. The hydroxyl group of the pyrimidine intermediate is then converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride.
-
Step 3: Synthesis of this compound. The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
This procedure is adapted from the condensation reaction of S-methylisothiourea and diethyl ethoxymethylene malonate.[1]
Materials:
-
S-methylisothiourea sulfate
-
Diethyl ethoxymethylene malonate
-
Sodium ethoxide
-
Ethanol
-
Water
-
Glacial acetic acid
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add S-methylisothiourea sulfate and diethyl ethoxymethylene malonate.
-
Stir the reaction mixture at room temperature, then heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Suspend the residue in water and acidify with glacial acetic acid to precipitate the product.
-
Stir the suspension in an ice bath to complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of Ethyl 5-Chloro-2-(methylthio)pyrimidine-4-carboxylate
This protocol describes the chlorination of the pyrimidine ring using phosphorus oxychloride.[1]
Materials:
-
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or other suitable solvent)
Procedure:
-
Suspend Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in toluene.
-
Carefully add phosphorus oxychloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This final step involves the hydrolysis of the ethyl ester.
Materials:
-
Ethyl 5-Chloro-2-(methylthio)pyrimidine-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve Ethyl 5-Chloro-2-(methylthio)pyrimidine-4-carboxylate in a mixture of ethanol (or THF) and water.
-
Add a solution of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature. The reaction can be gently heated to accelerate the hydrolysis. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
III. Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.
| Step | Reactant 1 | Reactant 2 | Product | Molar Mass ( g/mol ) | Typical Yield (%) |
| 1 | S-methylisothiourea sulfate | Diethyl ethoxymethylene malonate | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | 214.22 | 75-85 |
| 2 | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | Phosphorus oxychloride | Ethyl 5-Chloro-2-(methylthio)pyrimidine-4-carboxylate | 232.67 | 80-90 |
| 3 | Ethyl 5-Chloro-2-(methylthio)pyrimidine-4-carboxylate | Sodium hydroxide | This compound | 204.63 | >90 |
IV. Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Analytical methods for the quantification of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Application Note: Quantitative Analysis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its purity and concentration must be accurately determined to ensure the quality and efficacy of the final products. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), analytical grade
-
Ultrapure water
-
This compound reference standard
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Quantify the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Illustrative Quantitative Data (HPLC-UV)
The following tables present typical performance data for the proposed HPLC-UV method.
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Precision and Accuracy
| Concentration (µg/mL) | Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5 | < 2.0% | 98.0 - 102.0% |
| 50 | < 1.5% | 99.0 - 101.0% |
| 90 | < 1.0% | 99.5 - 100.5% |
Table 3: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels in complex matrices such as biological fluids or environmental samples.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
UPLC/UHPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
This compound reference standard
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
3. Chromatographic Conditions
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: Gradient elution.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Capillary Voltage: 3.0 kV
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the standard. A plausible transition would be based on the molecular weight of 204.63. For the deprotonated molecule [M-H]⁻ at m/z 203.6, a potential fragmentation could be the loss of CO₂ (44 Da), leading to a product ion at m/z 159.6.
Illustrative MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 203.6 | 159.6 (Quantifier) | 15 | 100 |
| 203.6 | 123.6 (Qualifier) | 25 | 100 |
5. Data Analysis
-
Similar to the HPLC-UV method, construct a calibration curve using the peak areas of the quantifier MRM transition versus the concentration of the standards.
-
Quantify the analyte in samples using the linear regression equation derived from the calibration curve.
Illustrative Quantitative Data (LC-MS/MS)
The following tables present typical performance data for the proposed LC-MS/MS method.
Table 4: Linearity and Range
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Equation | y = mx + c |
Table 5: Precision and Accuracy
| Concentration (ng/mL) | Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 0.5 | < 5.0% | 95.0 - 105.0% |
| 10 | < 3.0% | 97.0 - 103.0% |
| 80 | < 2.0% | 98.0 - 102.0% |
Table 6: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
LC-MS/MS Experimental Workflow
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis and purification of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The described methodology is designed to be scalable, efficient, and yield high-purity material suitable for further synthetic applications. The protocols include a two-step synthesis followed by purification, with quantitative data presented in tabular format for clarity.
Introduction
This compound is a crucial building block in the synthesis of various bioactive molecules. Its applications span from the development of herbicides and fungicides to the creation of novel therapeutic agents targeting specific biological pathways. The presence of multiple functional groups—a carboxylic acid, a thioether, and a chloro substituent on the pyrimidine core—offers versatile handles for chemical modification. This document outlines a robust and scalable synthetic route starting from readily available precursors, focusing on process parameters critical for large-scale production and ensuring high purity of the final compound.
Synthetic Pathway
The large-scale synthesis of this compound is achieved through a three-step process, beginning with the synthesis of the precursor ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. This is followed by a chlorination step and subsequent hydrolysis to yield the final product.
Figure 1: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
This step involves the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate under basic conditions to form the pyrimidine ring.
Protocol:
-
To a stirred solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a suitable reactor, add S-methylisothiourea sulfate portion-wise at a temperature maintained below 30 °C.
-
After the addition is complete, stir the mixture for 30 minutes to ensure the formation of the free base.
-
Add diethyl ethoxymethylenemalonate dropwise to the reaction mixture, maintaining the temperature below 40 °C.
-
After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to a pH of 6-7.
-
The precipitated solid is collected by filtration, washed with water and then ethanol to remove unreacted starting materials and byproducts.
-
Dry the solid under vacuum to yield ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
Step 2: Synthesis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
The intermediate ester is chlorinated using phosphorus oxychloride.
Protocol:
-
In a reactor equipped with a reflux condenser and a gas scrubber, charge ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
-
Slowly add phosphorus oxychloride (POCl₃) to the reactor. The reaction is exothermic and should be controlled by external cooling.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8, keeping the temperature below 20 °C.
-
Extract the product
Application Notes and Protocols for the Use of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid in the Development of Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and biological evaluation of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid as a key building block in the discovery of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). The protocols outlined below are based on established methodologies for the synthesis and evaluation of pyrimidine-based NNRTIs, a class of compounds that has shown significant promise in the treatment of HIV-1 infections.
Introduction to Pyrimidine-Based NNRTIs
Non-nucleoside reverse transcriptase inhibitors are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1. They function by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of the viral RNA genome into DNA. The pyrimidine scaffold has been extensively explored in the development of potent NNRTIs, with several diarylpyrimidine (DAPY) derivatives demonstrating high efficacy and a favorable resistance profile. The structural versatility of the pyrimidine core allows for modifications that can enhance binding affinity and overcome common resistance mutations.
The target compound, this compound, possesses key reactive sites that can be strategically modified to generate a diverse library of NNRTI candidates. The chloro and carboxylic acid functionalities, along with the methylthio group, provide handles for various chemical transformations to introduce moieties known to interact with the NNRTI binding pocket of the HIV-1 reverse transcriptase.
Synthetic Application of this compound
The following section outlines a representative synthetic pathway for the conversion of this compound into a potential NNRTI. This pathway is a composite of established synthetic methods for related pyrimidine derivatives.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to a novel NNRTI.
Experimental Protocols: Synthesis
Protocol 1: Amide Coupling
This protocol describes the coupling of the carboxylic acid group of the starting material with a selected amine.
-
Materials:
-
This compound
-
Desired amine (e.g., aniline derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the amide intermediate.
-
Protocol 2: Suzuki Coupling
This protocol details the cross-coupling of the chloro-substituent on the pyrimidine ring with a boronic acid.
-
Materials:
-
Amide intermediate from Protocol 1
-
Desired aryl or heteroaryl boronic acid
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
2M aqueous sodium carbonate solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a reaction vessel, combine the amide intermediate (1.0 eq), the boronic acid (1.5 eq), and Pd(PPh3)4 (0.1 eq).
-
Add a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add the 2M aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the final NNRTI candidate.
-
Biological Evaluation of NNRTI Candidates
The following protocols are standard assays for determining the efficacy and toxicity of potential NNRTIs.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of NNRTIs.
Experimental Protocols: Biological Assays
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the reverse transcriptase enzyme by 50% (IC50).
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
NNRTI candidate
-
Poly(rA)-oligo(dT) template/primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare serial dilutions of the NNRTI candidate in the reaction buffer.
-
In a 96-well plate, add the NNRTI dilutions, recombinant HIV-1 RT, and the poly(rA)-oligo(dT) template/primer.
-
Initiate the reaction by adding [³H]-dTTP.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).
-
Harvest the precipitate onto filter mats and wash.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each concentration and determine the IC50 value using a dose-response curve.
-
Protocol 4: Cell-Based Anti-HIV-1 Assay
This assay measures the ability of the compound to inhibit HIV-1 replication in a cellular context, yielding the 50% effective concentration (EC50).
-
Materials:
-
MT-4 cells (or other susceptible human T-cell line)
-
HIV-1 laboratory strain (e.g., IIIB or NL4-3)
-
NNRTI candidate
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
p24 antigen ELISA kit or a cell viability assay reagent (e.g., MTT, XTT)
-
-
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Add serial dilutions of the NNRTI candidate to the wells.
-
Infect the cells with a predetermined amount of HIV-1.
-
Include control wells (cells only, cells + virus without drug).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Quantify viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit, or by assessing cell viability (as HIV-1 infection will cause cytopathic effects).
-
Calculate the percentage of inhibition for each drug concentration and determine the EC50 value.
-
Protocol 5: Cytotoxicity Assay
This assay determines the concentration of the compound that reduces cell viability by 50% (CC50).
-
Materials:
-
MT-4 cells
-
NNRTI candidate
-
Cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT)
-
-
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Add serial dilutions of the NNRTI candidate to the wells.
-
Include control wells with cells and medium only.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.
-
Data Presentation
All quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of a Representative NNRTI Candidate
| Compound | Anti-HIV-1 Activity (MT-4 cells, HIV-1 IIIB) | Cytotoxicity (MT-4 cells) | Selectivity Index (SI) | HIV-1 RT Inhibition |
| EC₅₀ (µM) | CC₅₀ (µM) | (CC₅₀/EC₅₀) | IC₅₀ (µM) | |
| NNRTI Candidate X | 0.05 | > 50 | > 1000 | 0.1 |
| Nevirapine | 0.1 | > 100 | > 1000 | 0.2 |
| Efavirenz | 0.002 | 20 | 10000 | 0.003 |
Table 2: Activity of NNRTI Candidate X against NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain | EC₅₀ (µM) | Fold Change in Resistance (vs. Wild-Type) |
| Wild-Type | 0.05 | 1.0 |
| L100I | 0.2 | 4.0 |
| K103N | 0.15 | 3.0 |
| Y181C | 0.5 | 10.0 |
| Y188L | 0.6 | 12.0 |
Note: The data presented in these tables are representative examples for a hypothetical NNRTI candidate and should be replaced with experimentally determined values.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel pyrimidine-based NNRTIs. The synthetic and biological protocols provided in these application notes offer a robust framework for the design, synthesis, and evaluation of new anti-HIV-1 drug candidates. Through systematic structure-activity relationship studies, it is possible to develop potent NNRTIs with improved efficacy and resistance profiles, contributing to the ongoing efforts to combat HIV-1 infection.
Regioselective Reactions of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Application Notes and Protocols for Pharmaceutical Research
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel bioactive compounds. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid has emerged as a versatile building block, offering multiple reaction sites for regioselective modification. These application notes provide detailed protocols and quantitative data for key regioselective reactions involving this compound, with a focus on its utility in the synthesis of targeted therapeutic agents, such as Glycogen Synthase Kinase 3β (GSK3β) inhibitors.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including herbicides, fungicides, and pharmaceuticals.[1] Its pyrimidine core is a privileged structure in medicinal chemistry, and the presence of a chloro substituent, a methylthio group, and a carboxylic acid moiety provides a rich platform for chemical diversification. The distinct reactivity of these functional groups allows for controlled, regioselective transformations, which are crucial in the synthesis of complex molecules with specific biological targets. One of the most significant applications of this compound is in the preparation of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.
Regioselectivity in Nucleophilic Aromatic Substitution
The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The primary sites for substitution are the C4-chloro and C2-methylthio groups. The regioselectivity of these reactions can be influenced by the nature of the nucleophile, the reaction conditions, and, critically, the state of the carboxylic acid group.
A key principle governing the regioselectivity of amination reactions on the closely related 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid scaffold is the "inverse of reactivity," which is dependent on whether the carboxylic acid at the C4 position is free or esterified. When the carboxylic acid is present, nucleophilic attack by aliphatic amines preferentially occurs at the C2 position, displacing the methylsulfonyl group. Conversely, when the carboxylic acid is esterified, the same amines react at the C5 position. This principle provides a powerful tool for directing the synthesis of specific isomers.
Application in the Synthesis of GSK3β Inhibitors
Glycogen Synthase Kinase 3β (GSK3β) is a key enzyme implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers. Consequently, the development of potent and selective GSK3β inhibitors is a major focus of drug discovery. Pyrimidine-based compounds have shown significant promise as GSK3β inhibitors. The regioselective functionalization of this compound allows for the synthesis of diverse libraries of pyrimidine derivatives for screening as potential GSK3β inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for key regioselective reactions of this compound and its derivatives.
Protocol 1: Regioselective Amination at the C2 Position (Hypothetical adaptation based on the "inverse reactivity" principle)
This protocol describes the selective substitution of the 2-methylthio group with an amine, a key step in the synthesis of certain GSK3β inhibitor scaffolds. This reaction is predicated on the carboxylic acid at C4 being in its free form.
Reaction Scheme:
Materials:
-
This compound
-
Aliphatic amine (e.g., piperidine, morpholine, or other primary/secondary amines)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the aliphatic amine (1.2 eq) and the base (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-5-chloropyrimidine-4-carboxylic acid derivative.
Expected Outcome:
This procedure is expected to yield the C2-aminated product with high regioselectivity. The yield will vary depending on the specific amine and reaction conditions used.
Protocol 2: Regioselective Amination at the C5 Position via Esterification
This protocol outlines a two-step process for achieving amination at the C5 position, leveraging the "inverse reactivity" principle by first converting the carboxylic acid to an ester.
Step 1: Esterification of this compound
Reaction Scheme:
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Acid catalyst (e.g., sulfuric acid, thionyl chloride)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the alcohol (e.g., ethanol).
-
Carefully add a catalytic amount of the acid catalyst.
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude ester by column chromatography.
Step 2: Regioselective Amination of the Ester at the C5 Position
Reaction Scheme:
Materials:
-
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
-
Aliphatic amine
-
Solvent (e.g., DMF, DMSO, or Ethanol)
-
Base (e.g., TEA, DIPEA)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (1.0 eq) in the chosen solvent.
-
Add the aliphatic amine (1.2 eq) and the base (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1, Step 5.
-
Purify the product by column chromatography to yield the ethyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate derivative.
Quantitative Data Summary
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-5-chloro-4-pyrimidinecarboxylic acid | 5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid | Aliphatic amines | - | - | - | - |
| 5-Amino-2-methylsulfonyl-4-pyrimidinecarboxylates | 5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylates | Aliphatic amines | - | - | - | - |
Note: Specific quantitative data from detailed experimental procedures were not available in the provided search results. The table reflects the qualitative findings of the "inverse reactivity" principle.
Visualizations
Logical Relationship of Regioselective Amination
Caption: Regioselectivity of amination is directed by the C4-carboxylic acid functionality.
Experimental Workflow for Regioselective Synthesis
Caption: Dual synthetic pathways for regioselective amination of the pyrimidine core.
Conclusion
The regioselective functionalization of this compound offers a powerful strategy for the synthesis of novel and diverse chemical entities for drug discovery and agrochemical development. The protocols and principles outlined in these application notes provide a foundational framework for researchers to exploit the unique reactivity of this versatile building block, particularly in the pursuit of new GSK3β inhibitors and other targeted therapeutics. Further exploration of reaction conditions and nucleophile scope will undoubtedly continue to expand the synthetic utility of this valuable intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a three-step process:
-
Cyclocondensation: Reaction of S-methylisothiourea with a diethyl malonate derivative, such as diethyl ethoxymethylene malonate, to form the pyrimidine ring, resulting in a 4-hydroxy or 4-oxo pyrimidine intermediate.
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Hydrolysis: Saponification of the ester group (typically an ethyl ester from the malonate starting material) to the final carboxylic acid.
Q2: What are the critical parameters to control during the chlorination step?
A2: The chlorination of the 4-hydroxypyrimidine intermediate is a critical step. Key parameters to control include:
-
Temperature: The reaction with POCl₃ is often performed at elevated temperatures, and precise temperature control is crucial to ensure complete reaction and minimize side products.[1][2]
-
Reagent Stoichiometry: Using an appropriate molar ratio of POCl₃ is important. While excess POCl₃ can be used, it complicates the workup and has environmental implications.[1][2] Protocols using equimolar amounts of POCl₃ in the presence of a base like pyridine have been developed.[2]
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of the hydroxyl group. Monitoring the reaction progress by techniques like TLC or LC-MS is recommended.
Q3: What are the expected physical properties of this compound?
A3: The target compound is typically a solid with a melting point of approximately 165-170 °C (with decomposition).[3][4] Its molecular weight is 204.63 g/mol .
Troubleshooting Guide
Issue 1: Low or No Yield of the Final Product
| Potential Cause | Suggested Solution |
| Incomplete Cyclocondensation | - Ensure the use of a suitable base (e.g., sodium ethoxide) and anhydrous conditions during the reaction of S-methylisothiourea and the malonate derivative.- Verify the quality and purity of the starting materials. |
| Inefficient Chlorination | - Increase the reaction temperature or prolong the reaction time for the chlorination step.[1][2]- Consider the use of a co-solvent or a different base (e.g., N,N-dimethylaniline) to facilitate the reaction.- Ensure the complete removal of any residual water from the 4-hydroxypyrimidine intermediate before adding POCl₃. |
| Incomplete Hydrolysis | - Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used for the saponification.- Increase the reaction temperature or time for the hydrolysis step.- Use a co-solvent like methanol or ethanol to improve the solubility of the ester. |
| Product Loss During Workup | - Carefully control the pH during the acidification step after hydrolysis to ensure complete precipitation of the carboxylic acid.- Use an appropriate solvent for extraction and minimize the number of extraction steps. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | - Optimize reaction conditions (temperature, time, stoichiometry) for each step to drive the reaction to completion.- Purify the intermediates at each stage before proceeding to the next step. |
| Side Products from Chlorination | - Over-chlorination or degradation can occur at excessively high temperatures. Carefully control the reaction temperature.[1][2]- The use of a base like pyridine can help to neutralize the HCl generated and minimize side reactions. |
| Formation of Bis(methylthio)pyrimidine | - In some nucleophilic substitution reactions of the corresponding ethyl ester, displacement of the chloro group by a methylthio group has been observed. While less likely during hydrolysis, ensure that no sulfur-containing nucleophiles are present as contaminants. |
| Incomplete Hydrolysis of the Ester | - If the final product is contaminated with the ethyl ester, repeat the hydrolysis step with fresh base or under more forcing conditions. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (Intermediate)
This procedure is based on the condensation of S-methylisothiourea and diethyl ethoxymethylene malonate.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add S-methylisothiourea sulfate and diethyl ethoxymethylene malonate.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid). The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold ethanol and then water, and dry under vacuum to obtain the desired 4-oxopyrimidine sodium salt, which can be used in the next step after acidification.
Protocol 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Intermediate)
This procedure is based on the chlorination of the 4-hydroxypyrimidine intermediate.[5][6]
-
Reaction Setup: In a fume hood, place the dried ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the flask. An organic base such as pyridine or N,N-dimethylaniline can be added as a catalyst.
-
Reaction: Heat the mixture to reflux for several hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling, the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to ice-water.
-
Extraction and Purification: The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a mixture of ethanol and water in a round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide or potassium hydroxide and stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC until the ester starting material is no longer visible.
-
Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Reported Yields (Illustrative)
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| Cyclocondensation | S-methylisothiourea, Diethyl ethoxymethylene malonate, Sodium ethoxide | Ethanol | Reflux | 4-6 | 70-85 |
| Chlorination | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, POCl₃ | Toluene or neat | Reflux (110-120) | 2-4 | 80-90[6] |
| Hydrolysis | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, NaOH | Ethanol/Water | 25-50 | 1-3 | >90 |
Note: The values in this table are illustrative and may vary depending on the specific experimental conditions and scale.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Factors influencing the final yield of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 95 61727-33-1 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 6. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
Technical Support Center: Optimization of Pyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during pyrimidine synthesis?
Researchers often face challenges such as low product yields, the formation of side products, and difficulties in product purification.[1][2] Common side reactions can include the formation of Hantzsch-type 1,4-dihydropyridines, Knoevenagel condensation products, or Michael adducts, particularly in multicomponent reactions like the Biginelli synthesis.[1][3]
Q2: How does the choice of catalyst impact the Biginelli reaction?
The catalyst is crucial for the success of the Biginelli reaction. While classical methods often use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[4] Lewis acids such as FeCl₃, ZnCl₂, and lanthanide triflates are effective alternatives.[4] In the absence of a catalyst, product formation is often difficult and results in poor yields.[4] It is recommended to screen different catalysts and optimize their concentration for specific substrates.[4]
Q3: What is the fluorescent yellow byproduct I am observing in my Biginelli reaction?
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures.[1] This competes with the desired Biginelli pathway.[1]
Q4: Can microwave irradiation be used to improve my pyrimidine synthesis?
Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Biginelli reaction.[2][5] This technique can often provide excellent yields of various substituted dihydropyrimidinones in under two minutes of irradiation time.[5]
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
Low conversion of starting materials is a frequent issue in pyrimidine synthesis. The following steps can help troubleshoot and optimize your reaction for a better yield.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount.[1][4] If you are using a reusable catalyst, it may need regeneration.[1] For reactions sensitive to air or moisture, conduct the experiment under an inert atmosphere with anhydrous solvents.[3]
-
Reaction Temperature and Time: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and to avoid product degradation at excessively high temperatures.[2][4]
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and yield, with polar solvents generally being preferred.[4] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[2][4]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea/thiourea can inhibit the reaction and lead to unwanted side reactions.[2][4] Ensure all starting materials are of high purity.[2][4]
-
Stoichiometry: While a 1:1:1 molar ratio of reactants is standard for the Biginelli reaction, using a slight excess of urea or thiourea (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[2][3]
Issue 2: Formation of Side Products
The formation of byproducts can complicate the purification process and reduce the overall yield of the desired pyrimidine.
Troubleshooting Steps:
-
Hantzsch Dihydropyridine Formation: To minimize the formation of the fluorescent Hantzsch-type dihydropyridine byproduct, consider the following adjustments:
-
Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[1]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1]
-
Order of Addition: Adding the urea last may help to minimize its decomposition into ammonia.[1]
-
-
Aldehyde Polymerization: Some aldehydes, especially aliphatic ones, can self-condense or polymerize under acidic conditions.[4] To mitigate this, consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture.[4]
-
N-acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea.[1] Adjusting the stoichiometry or catalyst may help to suppress this side reaction.[3]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effect of different catalysts and solvents on the yield of a model Biginelli reaction involving benzaldehyde, ethyl acetoacetate, and urea.
Table 1: Effect of Catalyst on Reaction Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | 0 | Water | 90 | 30 | <10 |
| 2 | HCl | 20 | Water | 90 | 30 | 95[6] |
| 3 | CMPI | 50 | Acetonitrile | 85 | 240 | 40[7] |
| 4 | CMPI | 100 | Acetonitrile | 85 | 60 | 90[7] |
| 5 | Indion-130 | - | Ethanol | Reflux | 45 | 94 |
| 6 | NH₃(CH₂)₆NH₃SiF₆ | 2 | Ethanol | 40 | 60 | 95[8] |
Data is compiled from various literature sources for representative Biginelli reactions.[6][7][8]
Table 2: Effect of Solvent on Reaction Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Lewis Acid | Ethanol | Reflux | 4 | 85 |
| 2 | Lewis Acid | Acetonitrile | Reflux | 4 | 90 |
| 3 | Lewis Acid | Dichloromethane | Reflux | 6 | 65 |
| 4 | Lewis Acid | Tetrahydrofuran | Reflux | 6 | 70 |
| 5 | Lewis Acid | Solvent-free | 100 | 1 | 92 |
This table presents representative data showing the general trend of solvent effects in the Biginelli reaction.
Experimental Protocols
Protocol 1: Classical Biginelli Reaction
This protocol describes a general procedure for the synthesis of dihydropyrimidinones (DHPMs) using a classical acid-catalyzed method.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (10 mmol)
-
Urea or thiourea (15 mmol)
-
Catalyst (e.g., 20 mol% HCl)[6]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde, β-ketoester, and urea (or thiourea).[4]
-
Add the chosen solvent and the catalyst.[4]
-
Heat the reaction mixture to the desired temperature (e.g., reflux or 90°C) and monitor the reaction progress by TLC.[4][6]
-
Upon completion (typically 30 minutes to a few hours), cool the reaction mixture to room temperature.[1][6]
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[4] If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[3]
Protocol 2: Microwave-Assisted Biginelli Reaction
This protocol offers a rapid and efficient alternative to classical heating.
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea or Thiourea (1.5 eq)[3]
-
Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)[3]
-
Ethanol (if not solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, mix the aldehyde, β-ketoester, and urea/thiourea.[3]
-
Add the catalyst. For solvent-free conditions, proceed to the next step. Otherwise, add ethanol.[3]
-
Seal the vessel and place it in the microwave reactor.[3]
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[3]
-
After the reaction is complete, cool the vessel to room temperature.[3]
-
If a precipitate has formed, filter the solid product and wash it with cold ethanol. If not, pour the reaction mixture into cold water to induce precipitation.[3]
-
Collect the solid by filtration and recrystallize to obtain the pure product.[3]
References
Common side products in the synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and plausible multi-step synthesis involves the following sequence:
-
Pyrimidine Ring Formation: Condensation of S-methylisothiourea with a suitable three-carbon electrophile, such as diethyl 2-formyl-3-oxosuccinate, to form the 2-(methylthio)pyrimidine-4-one core.
-
Chlorination: Introduction of the chloro group at the 5-position of the pyrimidine ring using a chlorinating agent like N-chlorosuccinimide (NCS).
-
Nitrile Formation and Hydrolysis: Conversion of the 4-oxo group to a nitrile, followed by hydrolysis to the carboxylic acid. This may involve converting the 4-oxo to a 4-chloro group, followed by cyanation and then hydrolysis.
Q2: What are the primary side products I should be aware of during the synthesis?
The main side products can arise from incomplete reactions, over-chlorination, oxidation of the methylthio group, and incomplete hydrolysis of the nitrile intermediate. Specific potential side products are detailed in the troubleshooting section below.
Q3: How can I monitor the progress of the reaction and the formation of side products?
Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for monitoring the reaction. 1H NMR and 13C NMR spectroscopy can be used to characterize the final product and identify impurities.
Q4: Are there any specific safety precautions I should take?
Yes, many of the reagents used, such as chlorinating agents and cyanides, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Refer to the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common side products.
Problem 1: Low yield in the initial pyrimidine ring formation step.
-
Possible Cause: Incomplete reaction or formation of acyclic intermediates.
-
Troubleshooting:
-
Ensure the quality and purity of the starting materials (S-methylisothiourea and the β-ketoester derivative).
-
Optimize the reaction conditions, including temperature, reaction time, and base catalyst.
-
Use an appropriate solvent to ensure all reactants are in solution.
-
Problem 2: Formation of multiple chlorinated species.
-
Possible Cause: Over-chlorination of the pyrimidine ring.
-
Troubleshooting:
-
Carefully control the stoichiometry of the chlorinating agent (e.g., NCS). Use of 1.0-1.1 equivalents is typically recommended.
-
Maintain a controlled reaction temperature to prevent runaway reactions.
-
Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed.
-
-
Potential Side Product: Dichloro-2-(methylthio)pyrimidine-4-carboxylic acid.
Problem 3: Presence of an impurity with a higher molecular weight, possibly containing an additional oxygen atom.
-
Possible Cause: Oxidation of the methylthio group to a sulfoxide or sulfone. This can occur during chlorination or other oxidative steps. The electrochemical oxidation of similar pyrimidinethiols is known to afford disulfides.
-
Troubleshooting:
-
Use mild reaction conditions and avoid strong oxidizing agents if not necessary for the desired transformation.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
-
Potential Side Products:
-
5-Chloro-2-(methylsulfinyl)pyrimidine-4-carboxylic acid
-
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
-
Problem 4: Incomplete conversion of the nitrile intermediate to the carboxylic acid.
-
Possible Cause: Insufficient hydrolysis of the nitrile group. Both acid and base-catalyzed hydrolysis can be employed, but incomplete reaction can leave the amide intermediate.
-
Troubleshooting:
-
Increase the reaction time and/or temperature for the hydrolysis step.
-
Ensure a sufficient excess of acid or base is used to drive the reaction to completion.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the amide intermediate.
-
-
Potential Side Product: 5-Chloro-2-(methylthio)pyrimidine-4-carboxamide. The mechanism of nitrile hydrolysis proceeds through an amide intermediate.
Problem 5: Presence of a decarboxylated impurity.
-
Possible Cause: Decarboxylation of the final product, which can be promoted by heat or harsh acidic/basic conditions. Pyrimidinecarboxylic acids can undergo decarboxylation.
-
Troubleshooting:
-
Avoid excessive heating during the final work-up and purification steps.
-
Use milder conditions for the hydrolysis of the nitrile if possible.
-
-
Potential Side Product: 5-Chloro-2-(methylthio)pyrimidine.
Problem 6: Ring-opened byproducts are detected.
-
Possible Cause: The pyrimidine ring can be susceptible to cleavage under certain acidic or basic conditions, especially with electron-withdrawing groups present.
-
Troubleshooting:
-
Carefully control the pH and temperature during hydrolysis and work-up steps.
-
Use the mildest effective conditions for all transformations.
-
Data Presentation
Table 1: Summary of Potential Side Products and Their Characteristics
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Mitigation Strategy |
| Dichloro-2-(methylthio)pyrimidine-4-carboxylic acid | C6H4Cl2N2O2S | 239.08 | Over-chlorination | Control stoichiometry of chlorinating agent, control temperature. |
| 5-Chloro-2-(methylsulfinyl)pyrimidine-4-carboxylic acid | C6H5ClN2O3S | 220.63 | Oxidation of the methylthio group | Use inert atmosphere, avoid strong oxidizing agents. |
| 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | C6H5ClN2O4S | 236.63 | Oxidation of the methylthio group | Use inert atmosphere, avoid strong oxidizing agents. |
| 5-Chloro-2-(methylthio)pyrimidine-4-carboxamide | C6H6ClN3OS | 203.65 | Incomplete hydrolysis of the nitrile intermediate | Increase hydrolysis reaction time/temperature, ensure sufficient acid/base. |
| 5-Chloro-2-(methylthio)pyrimidine | C5H5ClN2S | 160.63 | Decarboxylation of the final product | Avoid excessive heat, use milder reaction conditions. |
| Ring-Opened Products | Variable | Variable | Harsh acidic or basic conditions | Careful control of pH and temperature during work-up. |
Experimental Protocols
A generalized experimental protocol for a key transformation is provided below. Researchers should adapt and optimize this based on their specific laboratory conditions and analytical findings.
Protocol: Hydrolysis of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile.
-
Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (or a suitable concentration of hydrochloric acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using a base, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
If using acid, the product may precipitate upon cooling.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Relationship between the target compound and common side products.
Purification challenges with 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its polarity due to the carboxylic acid and pyrimidine groups. This can lead to issues such as high solubility in polar solvents, making crystallization difficult, and potential peak tailing during chromatographic analysis. The presence of starting materials, reagents, or side-products from the synthesis can also complicate purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: While specific impurities depend on the synthetic route, potential contaminants could include unreacted starting materials like 2,5-dichloropyrimidine-4-carboxylic acid or related chlorinated pyrimidines, byproducts from incomplete reactions, or residual solvents from the workup. Over-chlorination or hydrolysis of the methylthio group are also potential side reactions.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the compound and identifying the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also reveal the presence of impurities. Melting point analysis can provide a quick indication of purity, as impurities tend to broaden and depress the melting range.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point because the solution is too saturated or cooling too quickly. | - Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or the compound is highly soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Very low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the amount of solvent used for dissolving the crude product.- Avoid washing the collected crystals with excessive amounts of cold solvent. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The chosen solvent system for column chromatography does not have the optimal polarity. | - Perform thin-layer chromatography (TLC) with various solvent systems to identify a mobile phase that provides good separation (Rf of the desired compound around 0.3-0.4).- Consider using a gradient elution if a single solvent system is ineffective. |
| Peak tailing in HPLC analysis. | Strong interactions between the acidic compound and the stationary phase. | - Adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid group (e.g., add a small amount of trifluoroacetic acid or formic acid).- Use a column specifically designed for polar compounds. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection : Test the solubility of a small amount of the crude this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and water) to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Methanol is often a suitable solvent for this compound.[1]
-
Dissolution : In a flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary) : If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and charcoal.
-
Crystallization : Allow the filtrate to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask or adding a seed crystal.
-
Cooling : Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold solvent.
-
Drying : Dry the purified crystals under vacuum.
Flash Column Chromatography Protocol
-
Stationary Phase : Prepare a silica gel column.
-
Sample Preparation : Dissolve the crude this compound in a minimum amount of a suitable solvent.
-
Loading : Load the sample onto the column.
-
Elution : Elute the column with an appropriate solvent system. A reported system for this compound is 30% acetone in dichloromethane.
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation : Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A workflow diagram for the purification of this compound by recrystallization, including common troubleshooting steps.
References
Technical Support Center: Purification of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the purity of synthesized 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - Solution is not saturated (too much solvent).- The compound is highly soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent).[1]- Experiment with a different solvent or a mixture of solvents. |
| Oiling out instead of crystallizing | - The solution is supersaturated.- The cooling process is too rapid. | - Re-heat the solution until the oil dissolves, then allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization.- Use a larger volume of solvent to avoid supersaturation. |
| Low recovery of crystals | - The compound has significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Reduce the amount of solvent used for washing the crystals. |
| Colored impurities in the final product | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] |
Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of impurities (TLC/Column) | - Inappropriate solvent system (mobile phase). | - Adjust the polarity of the mobile phase. For normal phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is common. Vary the ratio to optimize separation.- For acidic compounds like this one, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape and resolution. |
| Streaking or tailing on TLC plate | - The compound is too polar for the mobile phase.- The sample is overloaded. | - Increase the polarity of the mobile phase.- Spot a more dilute solution of the sample on the TLC plate. |
| Compound stuck on the column | - The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase during elution (gradient elution). |
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
A1: this compound is typically a light yellow to yellow or orange powder or crystal.[2] It has a molecular weight of 204.63 g/mol . The melting point is reported to be around 165-170 °C, with decomposition.[3]
Q2: What are some suitable starting solvents for recrystallization of this compound?
A2: Given its carboxylic acid functionality and polar heterocyclic core, suitable solvents for recrystallization would likely be polar protic solvents or mixtures. Good starting points for solvent screening include:
-
Ethanol
-
Methanol
-
Water[4]
-
Mixtures of the above with less polar solvents like toluene or ethyl acetate.
A two-solvent system, where the compound is dissolved in a minimal amount of a hot "good" solvent and then a "poor" solvent is added dropwise until turbidity appears, can also be effective.
Q3: How can I monitor the purity of my compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. A purity of ≥97% as determined by GC has been reported for commercially available this compound.
Q4: What are some potential impurities I should be aware of during the synthesis?
A4: While specific impurities depend on the synthetic route, general impurities in pyrimidine synthesis can include unreacted starting materials, by-products from side reactions, and regioisomers. If the synthesis involves the methylation of a thiol group, potential impurities could include the unmethylated precursor, 2-mercapto-5-chloropyrimidine-4-carboxylic acid, or over-methylated by-products.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently boil for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Thin-Layer Chromatography (TLC) Analysis Workflow
Caption: Workflow for TLC analysis to monitor purification.
Logical Troubleshooting for Impurities
Caption: Decision tree for purification strategy based on impurity type.
References
Degradation pathways of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid under acidic/basic conditions
This technical support center provides guidance on the potential degradation pathways of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid under acidic and basic conditions, along with troubleshooting guides and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
A1: While specific literature on the degradation of this exact molecule is limited, based on the functional groups present (chloropyrimidine, methylthio group, and carboxylic acid), the following degradation pathways can be hypothesized:
-
Acidic Conditions: The primary degradation pathway likely involves the hydrolysis of the 2-methylthio group to a hydroxyl group, forming 5-chloro-2-hydroxy-pyrimidine-4-carboxylic acid. Under more strenuous acidic conditions, decarboxylation might occur. The chloro group is generally stable to acid hydrolysis.
-
Basic Conditions: Under basic conditions, nucleophilic aromatic substitution (SNAr) of the chlorine at the 5-position with a hydroxyl group is a probable degradation pathway, leading to 2-(methylthio)-5-hydroxy-pyrimidine-4-carboxylic acid. Hydrolysis of the methylthio group can also occur, potentially leading to a dihydroxy pyrimidine derivative. The carboxylic acid will exist as a carboxylate salt.
Q2: What are the recommended stress conditions for initiating forced degradation studies?
A2: It is recommended to start with mild conditions and increase the severity as needed. A good starting point for hydrolytic degradation is refluxing the compound in 0.1 N HCl and 0.1 N NaOH.[1] If no significant degradation is observed, you can increase the acid/base concentration (e.g., up to 1.0 M) or the temperature.[1] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without excessive breakdown of the main compound.[2][3][4]
Q3: How can I monitor the degradation of the parent compound and the formation of degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring forced degradation studies.[4] This method should be able to separate the parent compound from all potential degradation products.[3] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and characterization of the degradation products.[5][6][7][8][9]
Q4: Why is achieving a good mass balance important in forced degradation studies?
A4: Mass balance is the account of the initial amount of the drug substance and the sum of the amount of the remaining drug and all its degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected and quantified by the analytical method.[3][10] A poor mass balance might suggest that some degradation products are not being detected (e.g., they are volatile, do not have a chromophore, or are retained on the column).
Q5: What should I do if my compound appears to be stable under all stress conditions?
A5: If you observe no degradation under standard stress conditions, you may need to apply more vigorous conditions, such as increasing the temperature, exposure time, or concentration of the stressor. However, it is crucial to avoid overly harsh conditions that could lead to the formation of secondary degradation products not relevant to the actual stability of the drug.[11] If the compound remains stable under these more extreme conditions, it indicates high intrinsic stability.
Troubleshooting Guides
Issue: I am not observing any degradation of this compound.
-
Possible Cause: The stress conditions are too mild.
-
Recommended Action:
-
Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N).
-
Increase the temperature of the reaction (e.g., from room temperature to 60-80 °C).[1]
-
Extend the duration of the stress testing.
-
Ensure proper dissolution of the compound in the stress medium; a co-solvent may be necessary for poorly soluble compounds, but its potential for reaction should be considered.[4]
-
Issue: I see many small, unexpected peaks in my chromatogram.
-
Possible Cause 1: The stress conditions are too harsh, leading to secondary degradation products.
-
Recommended Action 1: Reduce the severity of the stress conditions (lower temperature, shorter time, or lower concentration of acid/base) to target 5-20% degradation of the parent compound.[2]
-
Possible Cause 2: Impurities in the starting material or reagents.
-
Recommended Action 2: Analyze a control sample (the compound without any stressor) and a blank (only the stress medium) to identify peaks that are not degradation products.
Issue: My mass balance is significantly lower than 100%.
-
Possible Cause 1: One or more degradation products are not being detected by the UV detector.
-
Recommended Action 1:
-
Use a diode array detector (DAD) to check for absorbance at different wavelengths.
-
Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV.
-
Use LC-MS to look for potential degradation products that may not have a strong UV chromophore.[6]
-
-
Possible Cause 2: Degradation products are volatile or are not being eluted from the HPLC column.
-
Recommended Action 2:
-
Use a less retentive column or a stronger mobile phase to ensure all compounds are eluted.
-
Consider Gas Chromatography-Mass Spectrometry (GC-MS) if volatile degradants are suspected.
-
Issue: I am having difficulty separating the parent peak from a degradation product peak.
-
Possible Cause: The HPLC method is not optimized.
-
Recommended Action:
-
Modify the mobile phase composition (e.g., change the organic modifier or the pH of the aqueous phase).
-
Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
-
Adjust the gradient slope to improve resolution.
-
Change the column temperature.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 N HCl | 24 | 80 | ~15% | 2 |
| 1 N HCl | 8 | 80 | ~25% | 3 |
| 0.1 N NaOH | 24 | 60 | ~18% | 2 |
| 1 N NaOH | 8 | 60 | ~30% | 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Potential Degradation Products and their Hypothesized m/z Values
| Degradation Product ID | Hypothesized Structure | Condition | Expected [M+H]⁺ |
| DP-A1 | 5-Chloro-2-hydroxy-pyrimidine-4-carboxylic acid | Acidic | 175.0 |
| DP-A2 | 5-Chloro-2-hydroxypyrimidine | Acidic (with decarboxylation) | 131.0 |
| DP-B1 | 2-(Methylthio)-5-hydroxy-pyrimidine-4-carboxylic acid | Basic | 187.0 |
| DP-B2 | 2,5-Dihydroxy-pyrimidine-4-carboxylic acid | Basic (further hydrolysis) | 157.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualization
Caption: Hypothesized acidic degradation pathway.
Caption: Hypothesized basic degradation pathway.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. onyxipca.com [onyxipca.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sgs.com [sgs.com]
- 11. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Overcoming solubility issues of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in organic solvents.
Issue: The compound is not dissolving or is only partially soluble in the chosen organic solvent at the desired concentration.
-
Initial Assessment:
-
Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the compound.[1]
-
Solvent Quality: Use anhydrous, high-purity solvents. The presence of water can sometimes alter solubility characteristics.[2]
-
Visual Inspection: Observe if the undissolved material is the original compound or a precipitate, which could indicate a reaction with the solvent.
-
-
Troubleshooting Workflow:
The following diagram outlines a systematic approach to addressing solubility issues.
Caption: Troubleshooting workflow for solubility issues.
-
Experimental Protocols for Solubility Enhancement:
1. Co-solvency: This technique involves adding a small amount of a miscible co-solvent to the primary solvent to enhance the solubility of the compound.
-
Protocol:
-
Prepare a stock solution of this compound in a solvent in which it is known to be more soluble (e.g., DMSO or Methanol).
-
In a separate vial, add the desired volume of the primary solvent (the one with poor solubility).
-
While vigorously stirring the primary solvent, add the stock solution dropwise until the desired final concentration is reached.
-
Observe for any precipitation. If the solution remains clear, the co-solvent system is effective at that concentration.
-
2. Sonication and Gentle Heating: Applying physical energy can help to break down the crystal lattice of the solid and promote dissolution.
-
Protocol:
-
Add the weighed amount of this compound to the chosen solvent in a suitable vial.
-
Place the vial in a sonicator bath and sonicate for 15-30 minute intervals. Check for dissolution after each interval.
-
If sonication alone is insufficient, gently warm the solution in a water bath (e.g., to 40-50°C) while stirring.
-
Caution: Monitor the solution closely for any signs of degradation (e.g., color change). The melting point of the compound is approximately 165°C (with decomposition).[1][3]
-
3. pH Adjustment for Salt Formation (for protic solvents): For carboxylic acids, increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[4]
-
Protocol:
-
Suspend the this compound in the aqueous or alcoholic solvent.
-
While stirring, add a suitable base (e.g., 0.1 M NaOH for aqueous solutions, or an organic base like triethylamine for organic solvents) dropwise.
-
Continue adding the base until the compound fully dissolves, indicating the formation of the corresponding salt.
-
Monitor the pH to ensure it remains within a range compatible with your experimental conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid.[5] As a carboxylic acid, it possesses both polar (carboxylic acid) and non-polar (chlorinated pyrimidine ring) characteristics. Its solubility is therefore dependent on the solvent's polarity. It has been noted to be soluble in Methanol.[3] The presence of the carboxylic acid group suggests that its solubility can be significantly influenced by the pH of the medium.[4]
Q2: In which organic solvents is this compound likely to be most soluble?
A2: While comprehensive experimental data is limited, based on its structure and general principles for carboxylic acids, the following table summarizes known and predicted solubility.
| Solvent | Polarity | Predicted Solubility | Notes |
| Methanol | Polar | Soluble | Experimentally verified.[3] Good for creating stock solutions. |
| Ethanol | Polar | Moderately Soluble | Expected to be a good solvent due to its polarity and hydrogen bonding capability. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A common solvent for dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, it is a powerful solvent for many organic molecules. |
| Acetone | Polar Aprotic | Sparingly Soluble | May be suitable for some applications, but solubility might be limited. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Similar to acetone, may not be the best choice for high concentrations. |
| Dichloromethane (DCM) | Non-polar | Poorly Soluble | The polarity of the carboxylic acid group will likely limit solubility in non-polar solvents. |
| Hexanes | Non-polar | Insoluble | The hydrophobic nature of hexanes makes it a poor solvent for this polar compound. |
| Toluene | Non-polar | Insoluble | Similar to hexanes, not a suitable solvent. |
Note: This table includes hypothetical data based on chemical principles and should be confirmed experimentally.
Q3: How does pH adjustment increase the solubility of this compound?
A3: The carboxylic acid group (-COOH) on the molecule is acidic. By adding a base, this group can be deprotonated to form a carboxylate anion (-COO⁻). This ionic form is significantly more polar than the neutral molecule, leading to a substantial increase in its solubility in polar solvents like water or alcohols.[4]
Caption: pH adjustment for solubility enhancement.
Q4: Can I heat the solvent to dissolve the compound?
A4: Gentle heating can be an effective method to increase the dissolution rate. However, it is important to be cautious as this compound has a melting point of approximately 165°C with decomposition.[1][3] Overheating or prolonged heating could lead to degradation of the compound. It is recommended to use the lowest effective temperature and to monitor for any changes in the appearance of the solution.
Q5: My compound precipitates out of solution after being dissolved with a co-solvent. What should I do?
A5: This often indicates that the final concentration of the compound exceeds its solubility limit in the co-solvent mixture. You can try the following:
-
Increase the proportion of the co-solvent: Gradually add more of the solvent in which the compound is more soluble.
-
Decrease the overall concentration: Prepare a more dilute solution.
-
Maintain a higher temperature: If your experiment allows, keeping the solution slightly warmed may prevent precipitation. However, be mindful of potential degradation over time.
For further assistance, please have the lot number of your compound and details of your experimental conditions ready when contacting technical support.
References
- 1. This compound 95 61727-33-1 [sigmaaldrich.com]
- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 3. This compound CAS#: 61727-33-1 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: Optimizing Pyrimidine Ring Formation
This technical support center is a resource for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. It provides troubleshooting guidance and answers to frequently asked questions to help overcome common challenges in catalyst selection and reaction optimization.
Troubleshooting Guide
This section addresses specific issues that may arise during pyrimidine synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Q: My Biginelli reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?
A: Low yields in the Biginelli reaction are a common challenge. Several factors could be contributing to this issue:
-
Catalyst Inactivity: The catalyst may be deactivated or insufficient. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, ensure the concentration is appropriate. Consider screening different Lewis or Brønsted acids, as their activity can be substrate-dependent.[1][2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature, preventing potential product degradation.[2][3]
-
Improper Reagent Stoichiometry: An incorrect molar ratio of the aldehyde, β-ketoester, and urea/thiourea can limit the conversion of the limiting reagent. A slight excess of urea or thiourea is often beneficial.[4]
-
Atmosphere Control: Many catalytic reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance the yield.[3][4]
-
Issue 2: Formation of Unexpected Side Products
-
Q: I'm observing significant side product formation in my pyrimidine synthesis. How can I improve the selectivity?
A: The formation of side products can complicate purification and reduce the yield of the desired pyrimidine. Here are some common side reactions and how to mitigate them:
-
Knoevenagel Condensation and Michael Adducts: In multicomponent reactions like the Biginelli, side products from Knoevenagel condensation or the formation of Michael adducts can occur. Adjusting the stoichiometry of the reactants, such as using an excess of urea, can often suppress these side reactions. The choice of catalyst also plays a crucial role in selectivity.[4]
-
Hantzsch-type Dihydropyridines: Under certain conditions, particularly with urea, the formation of Hantzsch-type dihydropyridines can compete with the desired dihydropyrimidinone synthesis.[2] Modifying the catalyst and reaction conditions can help favor the pyrimidine ring formation.
-
Lack of Regioselectivity: In the synthesis of unsymmetrically substituted pyrimidines, a mixture of regioisomers may form. The choice of catalyst and reaction conditions is critical for controlling regioselectivity. For instance, iridium-catalyzed multicomponent synthesis has demonstrated high regioselectivity.[4]
-
Issue 3: Catalyst Deactivation and Poisoning
-
Q: My catalyst appears to be inactive or loses activity upon reuse. What are the possible reasons and can it be regenerated?
A: Catalyst deactivation is a significant concern, especially with expensive metal catalysts. Several factors can lead to a loss of activity:
-
Catalyst Poisoning: Impurities in reactants or solvents containing sulfur, nitrogen, or phosphorus compounds can act as poisons for many transition metal catalysts.[4] It is crucial to use highly pure and dry reactants and solvents.
-
Air and Moisture Sensitivity: Some catalysts are sensitive to air and moisture, leading to deactivation. Performing the reaction under an inert atmosphere with anhydrous solvents is essential for these catalysts.[4]
-
Thermal Degradation: High reaction temperatures can lead to the thermal degradation of the catalyst. It is important to operate within the recommended temperature range for the specific catalyst.
-
Regeneration: Depending on the catalyst and the cause of deactivation, regeneration may be possible. For example, some palladium catalysts can be washed with specific solvents to remove impurities.[4] However, severe thermal degradation is often irreversible.[4]
-
Issue 4: Difficulty in Product Purification
-
Q: I'm struggling to purify my pyrimidine product from the reaction mixture. What strategies can I employ?
A: A complex reaction mixture containing unreacted starting materials, side products, and catalyst residues can make purification challenging.[4] Consider the following approaches:
-
Optimize Reaction Conversion: Aim for the highest possible conversion of starting materials to simplify the purification process.
-
Catalyst Selection: Choose a catalyst that is easily separable from the reaction mixture, such as a solid-supported or magnetically recoverable catalyst.[4][5][6]
-
Chromatographic Techniques: Employ appropriate chromatographic methods, such as column chromatography, to separate the desired product from impurities.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common types of catalysts used for pyrimidine synthesis?
A1: A wide variety of catalysts are employed, including:
-
Metal-based catalysts: Salts and complexes of copper, palladium, iridium, nickel, and zinc are widely used for various synthetic strategies.[4]
-
Organocatalysts: Metal-free organic molecules like proline and its derivatives can effectively catalyze pyrimidine synthesis.[7]
-
Biocatalysts: Enzymes can offer high selectivity under mild reaction conditions for specific pyrimidine syntheses.[8]
-
Nanocatalysts: These materials offer high surface area and can lead to improved catalytic activity and easier recovery.[8][9]
-
-
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading is a critical parameter that needs to be optimized for each reaction. Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading can be uneconomical and may lead to side reactions or difficulties in removal. Typically, metal catalyst loading ranges from 1 to 10 mol%.[4]
-
Q3: What is the role of the solvent in catalyzed pyrimidine synthesis?
A3: The solvent can significantly influence the reaction by affecting the solubility of reactants and intermediates, the stability of the catalyst, and the reaction rate. While traditional solvents like ethanol are common, solvent-free conditions have also been shown to be effective and environmentally friendly for certain reactions.[1] In some cases, water can be a beneficial solvent, promoting higher reaction rates.[10]
-
Q4: How can I choose the right catalyst for my specific pyrimidine synthesis?
A4: The choice of catalyst depends on several factors, including the desired pyrimidine structure, the nature of the starting materials, and the desired reaction conditions (e.g., temperature, solvent). A logical approach involves considering the reaction mechanism and the role of the catalyst in the key bond-forming steps. For multicomponent reactions, catalysts that can activate multiple substrates are often preferred.
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Catalytic amount | Ethanol | Reflux | 3 | - | [1] |
| Yb(OTf)₃ | 1-5 | Ethanol/Solvent-free | 100-120 (Microwave) | 0.08-0.25 | - | [4] |
| Cu(OAc)₂ | 10 | Toluene | 110 | 24 | - | [4] |
| Nano ZrO₂ | 20 | Ethanol | Reflux | 1 | 90 | [11] |
| Chiral Phosphoric Acid | 5 | - | 50 | - | up to 91 | [12] |
| Cu(INA)₂-MOF | - | Solvent-free | - | - | Satisfactory | [13] |
Table 2: Performance of Recyclable Catalysts in Pyrimidine Synthesis
| Catalyst | Reaction | Number of Cycles | Final Yield (%) | Reference |
| SBA-15@TZP-Ir | Perimidine Synthesis | 5 | High | [14] |
| SBA-15@TZP-Ru | Aminopyrimidine Synthesis | 5 | High | [14] |
| SCMNPs@Urea/Py-CuCl₂ | Pyrano[2,3-d]pyrimidinone Synthesis | 6 | High | [5] |
| Nano ZrO₂ | Biginelli Reaction | 5 | Maintained | [11] |
| Chiral Phosphoric Acid | Biginelli Reaction | 5 | Consistently good | [12] |
Experimental Protocols
1. General Procedure for the Biginelli Reaction (Microwave-Assisted)
-
Materials: Aldehyde (1.0 eq), β-ketoester (1.0 eq), Urea or Thiourea (1.5 eq), Catalyst (e.g., Yb(OTf)₃, 1-5 mol%), Ethanol (if not solvent-free).
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and urea/thiourea.[4]
-
Add the catalyst. For solvent-based reactions, add ethanol.[4]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[4]
-
After completion, cool the vessel to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.[4]
-
Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.[4]
-
2. Protocol for Copper-Catalyzed Synthesis of Polysubstituted Pyrimidines
-
Materials: Amidine hydrochloride (1.0 eq), Primary alcohol (1.3 eq), Secondary alcohol (1.5 eq), Copper(II) acetate (Cu(OAc)₂) (0.1 eq), Potassium hydroxide (KOH) (3.0 eq), Anhydrous toluene.
-
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add the amidine hydrochloride, primary alcohol, secondary alcohol, Cu(OAc)₂, and KOH.[4]
-
Add anhydrous toluene to the mixture.
-
Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.[4]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.[4]
-
Visualizations
Caption: Experimental workflow for the Biginelli reaction.
Caption: A logical approach to troubleshooting pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. iris.unito.it [iris.unito.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in Thioether Reactions
Welcome to the technical support center for thioether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of unwanted byproducts in their experiments.
General Troubleshooting & FAQs
Q1: My thiol starting material is degrading, and I see an unexpected peak corresponding to a dimer. What is happening and how can I prevent it?
A1: You are likely observing the formation of a disulfide (R-S-S-R), a common byproduct resulting from the oxidation of your thiol. This oxidation is often promoted by dissolved oxygen, trace metal ions, or a pH above the thiol's pKa (typically around 8.5), which favors the more reactive thiolate anion.[1]
To prevent disulfide formation, consider the following strategies:
-
Degas all solvents and reagents: Remove dissolved oxygen by bubbling an inert gas like nitrogen or argon through your solutions or by using freeze-pump-thaw cycles. Exposure of thiols to air is a primary cause of disulfide formation.[2]
-
Work under an inert atmosphere: Conduct your reaction in a flask equipped with a nitrogen or argon balloon to prevent oxygen from entering the system.[2]
-
Control the pH: Maintain a slightly acidic to neutral pH (around 6.5–7.5) to keep the thiol in its protonated form, which is less susceptible to oxidation.[1]
-
Use a chelating agent: Add a small amount of ethylenediaminetetraacetic acid (EDTA) (e.g., 1-5 mM) to your reaction mixture to sequester metal ions that can catalyze thiol oxidation.[1]
-
Add a reducing agent: If disulfide formation is still an issue, consider adding a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture. TCEP is particularly useful as it is stable and does not need to be removed before subsequent steps.[1] Dithiothreitol (DTT) is another option, but excess DTT must be removed before any steps involving maleimides.[1]
Williamson Thioether Synthesis
The Williamson synthesis is a widely used SN2 reaction between a thiolate and an alkyl halide. However, competing elimination reactions and over-alkylation can lead to significant byproduct formation.
Troubleshooting Guide: Williamson Synthesis
Q2: My Williamson thioether synthesis is producing a significant amount of an alkene byproduct. How can I favor the desired SN2 reaction over the E2 elimination?
A2: The formation of an alkene is a classic example of a competing E2 elimination reaction. This is particularly problematic with secondary and tertiary alkyl halides.[3] The thiolate, being a strong base, can abstract a proton from the carbon adjacent to the leaving group.
To minimize elimination, consider these adjustments:
-
Substrate Choice: Whenever possible, use a primary alkyl halide, as they are most reactive towards SN2 and least prone to elimination.[3][4] If you are synthesizing an unsymmetrical thioether, choose the synthetic route that utilizes the primary alkyl halide.
-
Base Selection: Use a weaker, non-hindered base to generate the thiolate. While a strong base is needed to deprotonate the thiol, very strong or bulky bases like potassium tert-butoxide can favor elimination.[5][6] Consider using a milder base like potassium carbonate.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.[7]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the thiolate salt, leaving the thiolate anion more nucleophilic.[8] Protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.[8][9]
Q3: I am observing a byproduct with a mass corresponding to the addition of two alkyl groups to my thiol. How can I prevent this over-alkylation?
A3: Over-alkylation, or the formation of a sulfonium salt, can occur if the product thioether acts as a nucleophile and reacts with another molecule of the alkyl halide.
To prevent over-alkylation:
-
Control Stoichiometry: Use a slight excess of the thiol relative to the alkyl halide to ensure the complete consumption of the electrophile.
-
Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration of the electrophile at all times.
-
Monitor the Reaction: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting alkyl halide is consumed.
Quantitative Data: Williamson Synthesis
| Alkyl Halide | Base | Solvent | Temperature (°C) | Thioether Yield (%) | Elimination Product Yield (%) | Reference |
| Isopropyl Bromide | NaOEt | Ethanol | 55 | 29 | 71 | [10] |
| 2-Bromopentane | KOEt | Ethanol | Boiling | 75 | 25 | [11] |
| 2-Bromobutane | KOtBu | DMSO | - | ~0 | >80 | [10] |
Experimental Protocol: Synthesis of an Alkyl Aryl Thioether
This protocol describes the synthesis of 2-butoxynaphthalene via a Williamson-type reaction.
Materials:
-
2-naphthol (150 mg, 1.04 mmol)
-
Sodium hydroxide (87 mg, 2.18 mmol)
-
Ethanol (2.5 mL)
-
1-bromobutane (0.15 mL, 1.35 mmol)
Procedure:
-
To a 5 mL conical reaction vial containing a spin vane, add 2-naphthol (150 mg) and ethanol (2.5 mL).
-
Begin stirring and add crushed solid sodium hydroxide (87 mg).
-
Equip the vial with an air condenser and heat the mixture to reflux (approximately 80-85°C) for 10 minutes.
-
Allow the solution to cool to below 60°C and then add 1-bromobutane (0.15 mL) via syringe.
-
Reheat the reaction to reflux and maintain for 50 minutes.
-
Cool the reaction vial to below 50°C.
-
Transfer the reaction mixture to a small Erlenmeyer flask and add 3-4 ice chunks followed by approximately 1 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.[9]
-
Wash the solid with 1-2 mL of ice-cold water.[9]
-
Dry the product on a watch glass.
Thiol-Ene Reaction
The thiol-ene reaction is a "click" chemistry process that forms a thioether by the addition of a thiol across a double bond. It can proceed via a radical or a Michael-addition mechanism, each with its own potential for byproduct formation.
Troubleshooting Guide: Thiol-Ene Reaction
Q4: My radical-initiated thiol-ene reaction is producing a polymer of my alkene starting material. What is causing this and how can I stop it?
A4: Homopolymerization of the alkene ('ene') is a common side reaction, especially with electron-deficient alkenes like acrylates.[12] This occurs when the carbon-centered radical formed after the initial thiol addition propagates by adding to another alkene molecule instead of abstracting a hydrogen from a thiol.
To minimize homopolymerization:
-
Control Stoichiometry: Use a slight excess of the thiol to ensure that the carbon-centered radical is more likely to encounter and react with a thiol.
-
Optimize Initiator Concentration: High initiator concentrations can lead to a higher concentration of radicals, which can increase the rate of polymerization. Use the minimum amount of initiator necessary to start the reaction.[12]
-
Choose the Right Initiator: Some initiators are more prone to causing side reactions than others. For example, AIBN may be less suitable for electron-deficient alkenes compared to initiators like DMPA.[13][14]
Q5: My base-catalyzed thiol-Michael addition is sluggish and gives low yields. What can I do to improve it?
A5: The thiol-Michael addition is sensitive to the choice of catalyst, solvent, and the nature of the reactants.
To improve reaction efficiency:
-
Catalyst Choice: While tertiary amines are common catalysts, phosphines can also be effective.[15] The choice of catalyst can influence the reaction rate and the prevalence of side reactions.
-
Solvent Effects: Polar solvents like DMSO can accelerate the reaction.[16]
-
pH Control: The reaction rate is dependent on the formation of the thiolate anion, which is favored at higher pH.[16] However, excessively high pH can lead to other side reactions.
Quantitative Data: Thiol-Ene Reaction
| Initiator | Initiator:Thiol Ratio | Desired Product (P) | Vinyl-Vinyl (V) | Thiol-Thiol (T) | Vinyl-Oxygen (O) | Reference |
| BPO | 1:50 | Major Product | Minor Byproducts | Minor Byproducts | Minor Byproducts | [12] |
| BPO | 1:1 | 20 | 7 | 10 | 11 | [12] |
Relative ratios of products determined by mass spectrometry.
Experimental Protocol: Radical-Initiated Thiol-Ene Reaction
This protocol describes a general procedure for a photoinitiated thiol-ene reaction.
Materials:
-
Alkene (1 mmol)
-
Thiol (1.2 mmol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 0.05 mmol)
-
Solvent (e.g., THF, 10 mL)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene (1 mmol), thiol (1.2 mmol), and photoinitiator (0.05 mmol) in the chosen solvent (10 mL).
-
Stir the mixture to ensure homogeneity.
-
Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature. The reaction time will vary depending on the specific substrates (typically a few hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.[17]
Palladium-Catalyzed Thioether Synthesis
Palladium-catalyzed C-S cross-coupling reactions are powerful methods for forming aryl thioethers. Common side reactions include the formation of symmetrical diaryl sulfides and catalyst deactivation.
Troubleshooting Guide: Palladium-Catalyzed Synthesis
Q6: My palladium-catalyzed C-S cross-coupling is producing symmetrical diaryl thioethers as byproducts. How can I improve the selectivity for the unsymmetrical product?
A6: The formation of symmetrical diaryl thioethers can occur, particularly in one-pot, multi-component reactions.
To improve selectivity:
-
Optimize Catalyst Loading: In some cases, a lower catalyst loading can reduce the formation of symmetrical byproducts.[12]
-
Control Reaction Conditions: Carefully control the reaction temperature and time. Over-running the reaction can sometimes lead to side products.
-
Ligand Choice: The choice of phosphine ligand can have a significant impact on the selectivity and efficiency of the reaction. Ligands like Xantphos are often effective.[1][13]
Experimental Protocol: Palladium-Catalyzed Synthesis of an Unsymmetrical Diaryl Thioether
This protocol describes the synthesis of phenyl 4-(propylthio)phenyl sulfide.
Materials:
-
1-bromo-4-(propylthio)benzene (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Palladium(II) acetate (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube, add 1-bromo-4-(propylthio)benzene (1.0 mmol), palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate the tube and backfill with argon.
-
Add anhydrous toluene (5 mL) and thiophenol (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-120°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.[1]
Visualizing Reaction Pathways and Troubleshooting
Caption: Common byproduct pathways in Williamson and Thiol-Ene thioether syntheses.
Caption: A logical workflow for troubleshooting byproduct formation in chemical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thiol–Ene Photopolymerization: Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Redox Initiation of Bulk Thiol-Ene Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aquila.usm.edu [aquila.usm.edu]
Technical Support Center: Reaction Monitoring for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
General Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reaction monitoring important?
This compound is a versatile heterocyclic building block used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1][2] Its specific chemical structure, featuring a carboxylic acid, a methylthio group, and a chlorine atom, provides multiple points for chemical modification.[2]
Reaction monitoring is crucial to determine the point of completion, to ensure the full consumption of starting materials, and to minimize the formation of impurities or byproducts.[3] Techniques like TLC and HPLC are essential for tracking the progress of the reaction to optimize yield and purity.[3][4]
Q2: Which technique, TLC or HPLC, is more suitable for monitoring this reaction?
Both TLC and HPLC are valuable, and the choice depends on the specific requirements of the analysis.[4]
-
Thin-Layer Chromatography (TLC): This is a rapid, cost-effective, and qualitative method ideal for quickly checking reaction progress.[4] It excels at showing the disappearance of starting materials and the appearance of the product, especially when there is a significant polarity difference between them.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data, allowing for the precise determination of reaction conversion, product purity, and the relative amounts of byproducts.[4] It is a highly reproducible and sensitive technique.[5][6]
For routine reaction checks, TLC is often sufficient. For detailed kinetic analysis, purity assessment, or process optimization, HPLC is the preferred method.[3][4]
Thin-Layer Chromatography (TLC) Troubleshooting
Q3: My TLC spots are streaking. What is the cause and how can I fix it?
Streaking is a common issue, especially with highly polar or acidic compounds like carboxylic acids.[7][8] The primary cause is strong interaction between the acidic carboxylic acid group and the slightly acidic silanol groups on the silica gel plate.[8]
Potential Causes & Solutions:
-
Acidic Analyte: The carboxylic acid group on your product can lead to strong adsorption on the silica plate, causing the spot to streak.[8]
-
Sample Overloading: Applying too much sample to the TLC plate can cause streaking.[7][9]
-
Solution: Dilute your sample before spotting it on the plate.[9]
-
-
Inappropriate Solvent System: The chosen mobile phase may not be suitable for your compound.
-
Solution: Experiment with different solvent systems to find one that provides better separation and spot shape.[4]
-
Q4: The reaction appears complete by TLC, but subsequent analysis (e.g., NMR) shows starting material is still present. Why?
This discrepancy can occur for several reasons:
-
Co-elution: The starting material and product may have very similar Rf values in the chosen TLC solvent system, making them appear as a single spot.[4]
-
Solution: Test various solvent systems with different polarities to achieve better separation.[4]
-
-
Low Detection Limit: The concentration of the remaining starting material might be below the detection limit of your visualization method for TLC but is easily detected by a more sensitive technique like NMR.[4]
-
Solution: Use a more sensitive visualization method for your TLC plate, such as staining with potassium permanganate, in addition to UV light.[4]
-
-
Lack of UV Activity: If a starting material is not UV-active, it will be invisible under a UV lamp.[4]
-
Solution: Always use multiple visualization techniques, including UV light, iodine vapor, and chemical stains, to ensure all components are visible.[4]
-
HPLC Troubleshooting
Q5: I am observing significant peak tailing for my carboxylic acid product in reverse-phase HPLC. What can I do?
Peak tailing is a common problem when analyzing acidic or basic compounds on silica-based columns.[10] For an acidic compound like this compound, tailing is often caused by secondary interactions between the ionized carboxylate form of the molecule and residual, un-capped silanol groups on the stationary phase.[10]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The primary cause is the interaction of the analyte with active silanol groups on the column packing.[10]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. This ensures the analyte is in its neutral, protonated form, which minimizes interaction with silanols. Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is standard practice.[10]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[10]
-
Solution: Reduce the injection volume or dilute the sample.[10]
-
-
Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can cause poor peak shape.[11]
Q6: My chromatogram shows unexpected peaks. How do I identify their source?
Unexpected peaks, sometimes called "ghost peaks," can arise from several sources.[14][15]
-
Potential Causes:
-
Troubleshooting Steps:
-
Run a Blank Injection: Inject only the mobile phase solvent to check for system contamination.[4]
-
Analyze Starting Materials: Check the purity of your starting materials before beginning the reaction.[4]
-
Use Mass Spectrometry (LC-MS): If available, use a mass spectrometer to determine the molecular weight of the unexpected peaks to help identify their structures.[4]
-
Check for Carryover: Include a wash step after each injection to clean the autosampler and injection port.[14]
-
Experimental Protocols & Data
Protocol 1: TLC Monitoring of the Reaction
-
Plate Preparation: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate.[4]
-
Sample Preparation:
-
At desired time points (e.g., t=0, 1h, 2h), withdraw a small aliquot (a few drops) of the reaction mixture.
-
Dilute the aliquot with a suitable volatile solvent (e.g., ethyl acetate, dichloromethane). The concentration should be around 1%.
-
-
Spotting: Using a capillary tube, spot the diluted reaction mixture on the origin line. Also spot the starting material(s) and a co-spot (starting material and reaction mixture in the same lane) for reference. Allow the solvent to evaporate completely between applications.[9]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line.[4] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use other methods like an iodine chamber or a potassium permanganate stain.[4]
-
Analysis: Compare the spots of the reaction mixture over time to the starting material spot. The reaction is progressing if the starting material spot diminishes and a new product spot appears.
Table 1: Recommended TLC Solvent Systems
| Mobile Phase Composition (v/v) | Typical Polarity | Notes |
| 70:30 Hexane / Ethyl Acetate | Low to Medium | Good starting point for many organic reactions. |
| 95:5 Dichloromethane / Methanol | Medium | Effective for more polar compounds. |
| 98:2 Ethyl Acetate / Acetic Acid | Medium | The acid helps to reduce streaking of the carboxylic acid product.[8] |
| 75:25:1 Toluene / Ethyl Acetate / Formic Acid | Medium | A system specifically recommended for separating acidic compounds.[8] |
Protocol 2: HPLC Analysis of the Reaction
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding water or buffer).
-
Dilute the sample to an appropriate concentration (e.g., ~0.1 mg/mL) with the mobile phase.
-
Filter the diluted sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection.[14]
-
-
System Preparation:
-
Ensure the HPLC system is properly equilibrated with the mobile phase.
-
Set the column temperature, flow rate, and detector wavelength according to the method parameters.
-
-
Injection: Inject the filtered sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram, noting the retention times and peak areas of the starting material, product, and any byproducts.
-
Analysis: Calculate the percentage conversion and product purity by comparing the peak areas at different time points.
Table 2: Starting HPLC Method Parameters
| Parameter | Recommended Condition | Notes |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating pyrimidine derivatives and other aromatic compounds.[6] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid ensures the carboxylic acid is protonated, improving peak shape.[16] |
| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient | A gradient may be needed if starting materials and products have very different polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature improves reproducibility.[12] |
| Detector | UV at 254 nm or 280 nm | Pyrimidine rings are typically UV-active. |
| Injection Vol. | 5-10 µL | Adjust as needed to avoid column overload. |
Visual Workflow and Troubleshooting Guides
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. chembam.com [chembam.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. agilent.com [agilent.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. bvchroma.com [bvchroma.com]
- 16. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Spectroscopic Validation of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: A Comparative Analysis
For Immediate Publication
This guide provides a detailed spectroscopic comparison of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] The structural validation is presented through a comparative analysis of its expected spectroscopic data with experimentally obtained data for a closely related analogue, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development seeking to confirm the structure and purity of this compound.
Executive Summary
The structural integrity of this compound is paramount for its use in the synthesis of bioactive molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for unambiguous structural elucidation. This guide presents the expected spectroscopic characteristics of the title compound and compares them with the available data for its bromo-derivative, providing a framework for validation.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for this compound and its bromo-analogue.
Table 1: ¹H NMR Data (ppm)
| Compound | -SCH₃ Signal | Pyrimidine H Signal | -COOH Signal |
| This compound | ~2.6 - 2.8 (s, 3H) (Expected) | ~9.0 - 9.3 (s, 1H) (Expected) | ~13.0 - 14.0 (br s, 1H) (Expected) |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 2.75 (s, 3H)[2] | 9.20 (s, 1H)[2] | Not explicitly reported, expected in the 13-14 ppm range |
Table 2: ¹³C NMR Data (ppm)
| Compound | -SCH₃ | C2 | C4 | C5 | C6 | C=O |
| This compound | ~14-16 (Expected) | ~170-175 (Expected) | ~160-165 (Expected) | ~115-120 (Expected) | ~155-160 (Expected) | ~165-170 (Expected) |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C=N Stretch | C-Cl/C-Br Stretch |
| This compound | ~3000-2500 (broad) (Expected) | ~1700-1725 (strong) (Expected) | ~1550-1600 (Expected) | ~700-800 (Expected) |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Data not available | Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 204/206 (Expected, ~3:1 ratio) | [M-Cl]⁺, [M-COOH]⁺, [M-SCH₃]⁺ (Expected) |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 248/250 (Expected, ~1:1 ratio) | Data not available |
Experimental Protocols
Standard spectroscopic methodologies for the characterization of organic compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 300 or 400 MHz spectrometer. The sample (5-10 mg) is to be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy: The IR spectrum is to be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data is to be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. The sample is introduced, and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the validation of the structure of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic validation of this compound.
Conclusion
References
A Comparative Analysis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid and Its Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile heterocyclic compound, serving as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core is a common scaffold in the development of therapeutic agents, particularly in oncology. This guide provides a comparative analysis of this compound and its analogs, focusing on their potential as anticancer agents. The performance of these compounds is evaluated based on available experimental data, with a focus on their inhibitory effects on key cancer-related kinases and cancer cell lines.
Chemical Structures of Core Compound and Its Analogs
The core structure of this compound offers multiple points for chemical modification, leading to a diverse range of analogs with varied biological activities. The primary focus of this guide is on analogs where substitutions at the 5-position of the pyrimidine ring and modifications of the carboxylic acid group have been explored for their anticancer potential.
For the purpose of this comparative analysis, we will examine the biological activity of derivatives where the pyrimidine-4-carboxylic acid scaffold is incorporated into more complex structures that have been evaluated for their anticancer properties. Direct comparative biological data for simple analogs of this compound is limited in publicly available research. However, by analyzing the structure-activity relationships (SAR) of more elaborated derivatives, we can infer the potential impact of modifications to the core structure.
Comparative Biological Activity
The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Inhibitory Activity against Cancer-Related Kinases
The following table summarizes the in vitro inhibitory activity of representative pyrimidine derivatives against key oncogenic kinases.
| Compound ID | Structure | Target Kinase | IC₅₀ (nM) | Reference |
| 10b | Pyrimidine-5-carbonitrile derivative | EGFR | 8.29 | [2] |
| 4c | Dianilinopyrimidine derivative | EGFR | Not specified | [3] |
| 7b | Furanopyrimidine derivative | VEGFR-2 | 42.5 | [4] |
| 21e | Thienopyrimidine derivative | VEGFR-2 | 21 | [5] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Antiproliferative Activity against Cancer Cell Lines
The efficacy of these compounds in inhibiting the growth of cancer cells is a critical measure of their therapeutic potential. The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected pyrimidine derivatives against various human cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | [2] |
| 10b | A549 | Non-small Cell Lung Cancer | 5.85 | [2] |
| 10b | MCF-7 | Breast Cancer | 7.68 | [2] |
| 4c | A549 | Non-small Cell Lung Cancer | 0.56 | [3] |
| 4c | PC-3 | Prostate Cancer | 2.46 | [3] |
| 4c | HepG2 | Hepatocellular Carcinoma | 2.21 | [3] |
| 7b | A549 | Non-small Cell Lung Cancer | 6.66 | [4] |
| 7b | HT-29 | Colorectal Cancer | 8.51 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of the discussed pyrimidine derivatives.
MTT Cell Proliferation Inhibition Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value using suitable software.[7]
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified target kinase (e.g., EGFR, VEGFR-2)
-
Kinase assay buffer
-
Peptide substrate specific for the kinase
-
ATP
-
Pyrimidine derivatives (serially diluted)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Perform a serial dilution of the pyrimidine derivatives in DMSO.[8]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls (vehicle and positive control) to the wells of a 384-well plate.[8]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, peptide substrate, and assay buffer.[8]
-
Reaction Initiation: Add the kinase reaction mixture to each well. Initiate the reaction by adding ATP.[8]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[8]
-
Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to each well.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[8]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the mechanism of action and experimental design, the following diagrams are provided in DOT language.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine analogs.
Caption: General experimental workflow for evaluating the anticancer potential of pyrimidine analogs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Spectroscopic Data: 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid and Its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount for efficient synthesis, purification, and characterization. This guide provides a comparative analysis of the spectroscopic data for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules, and its precursors, 2-(methylthio)pyrimidine-4-carboxylic acid and 5-chlorouracil.
This document summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for each compound, presented in clear, comparative tables. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to support reproducible research.
Synthetic Pathway
The synthesis of this compound typically proceeds through the chlorination of 2-(methylthio)pyrimidine-4-carboxylic acid. This precursor can be synthesized from simpler starting materials, with 5-chlorouracil representing a structurally related compound often used as a reference or starting point in pyrimidine chemistry.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from various sources and provide a basis for comparison and identification.
¹H NMR Data (δ, ppm)
| Compound | -SCH₃ | Pyrimidine H | -COOH | Other | Solvent |
| 5-Chlorouracil | - | ~7.8 (s, 1H, H6) | - | ~11.3 (br s, 1H, NH), ~11.8 (br s, 1H, NH) | DMSO-d₆ |
| 2-(Methylthio)pyrimidine-4-carboxylic acid | ~2.6 (s, 3H) | ~7.4 (d, 1H, H5), ~8.8 (d, 1H, H6) | ~13.5 (br s, 1H) | - | DMSO-d₆ |
| This compound | ~2.6 (s, 3H) | ~8.9 (s, 1H, H6) | ~14.0 (br s, 1H) | - | DMSO-d₆ |
¹³C NMR Data (δ, ppm)
| Compound | -SCH₃ | C2 | C4 | C5 | C6 | -COOH | Solvent |
| 5-Chlorouracil | - | ~150.8 | ~159.1 | ~108.5 | ~141.2 | - | DMSO-d₆ |
| 2-(Methylthio)pyrimidine-4-carboxylic acid | ~14.0 | ~170.0 | ~165.0 | ~118.0 | ~158.0 | ~168.0 | DMSO-d₆ |
| This compound | ~14.5 | ~172.0 | ~163.0 | ~120.0 | ~159.0 | ~166.0 | DMSO-d₆ |
IR Data (cm⁻¹)
| Compound | O-H (Carboxylic Acid) | C=O (Carboxylic Acid/Uracil) | C=C, C=N | C-Cl |
| 5-Chlorouracil | - | ~1710, ~1660 | ~1600, ~1450 | ~780 |
| 2-(Methylthio)pyrimidine-4-carboxylic acid | ~3000 (broad) | ~1720 | ~1610, ~1550 | - |
| This compound | ~3000 (broad) | ~1725 | ~1590, ~1540 | ~800 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ | Key Fragments |
| 5-Chlorouracil | C₄H₃ClN₂O₂ | 146.53 | 147.0 | 111, 83, 68 |
| 2-(Methylthio)pyrimidine-4-carboxylic acid | C₆H₆N₂O₂S | 170.19 | 171.0 | 153, 125, 98 |
| This compound | C₆H₅ClN₂O₂S | 204.63 | 205.0 | 187, 159, 124 |
Experimental Protocols
Synthesis of this compound
A typical synthesis involves the direct chlorination of 2-(methylthio)pyrimidine-4-carboxylic acid.
Materials:
-
2-(methylthio)pyrimidine-4-carboxylic acid
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Stirring apparatus
-
Reaction vessel with reflux condenser and nitrogen inlet
Procedure:
-
Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution in portions at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer using potassium bromide (KBr) pellets or as a thin film on a salt plate. The spectral data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer in positive or negative ion mode. The data is reported as mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis of synthesized compounds.
This guide provides a foundational comparison of the spectroscopic data for this compound and its precursors. Researchers are encouraged to consult the primary literature and spectral databases for more detailed information and to perform their own analyses for confirmation.
A Comparative Guide to the Purity Assessment of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid by HPLC and NMR
For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities is a cornerstone of reliable research and safe therapeutic development. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules.[1]
Introduction to Purity Assessment
Purity is a critical quality attribute of any chemical compound used in research and development, particularly for pharmaceutical applications. Impurities can arise from the synthetic process, degradation, or storage and can significantly impact the compound's biological activity, toxicity, and overall safety profile. Therefore, robust analytical methods are required to identify and quantify any impurities present. HPLC and NMR are two of the most widely used and complementary techniques for this purpose.[2][3]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of purity determination in the pharmaceutical industry.[4] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For pyrimidine derivatives, reversed-phase HPLC is a common and effective method.[4]
Experimental Protocol: HPLC
A hypothetical reversed-phase HPLC method for the purity assessment of this compound is detailed below.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of a compound without the need for a reference standard of the analyte itself.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for precise quantification against a certified internal standard.[7][8] ¹H NMR is most commonly used due to its high sensitivity and the near-100% natural abundance of protons.[7]
Experimental Protocol: Quantitative NMR (qNMR)
A hypothetical ¹H qNMR method for the purity assessment of this compound is outlined below.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the solubility of the carboxylic acid.
-
Internal Standard: A certified internal standard with a known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in 0.75 mL of DMSO-d₆ in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation. A value of 30 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals being integrated.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Data Presentation and Comparison
The following table summarizes hypothetical data for the purity assessment of a batch of this compound.
| Parameter | HPLC | NMR |
| Purity (%) | 98.5% (by area normalization) | 98.2% (against internal standard) |
| Major Impurity 1 | 0.8% (retention time: 5.2 min) | 0.9% (identified as starting material) |
| Major Impurity 2 | 0.4% (retention time: 9.8 min) | Not detected |
| Other Impurities | 0.3% (total) | Not detected |
| Non-UV active Impurities | Not detected | Potentially detectable |
| Inorganic Impurities | Not detected | Not detected |
| Residual Solvents | Not detected | 0.2% (e.g., ethyl acetate) |
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows and the complementary nature of HPLC and NMR for purity assessment.
Caption: Experimental workflows for HPLC and NMR purity assessment.
Caption: Complementary nature of HPLC and NMR in purity confirmation.
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC | NMR |
| Principle | Separation based on polarity and interaction with stationary phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Quantification | Typically relative (area percent), can be quantitative with standards. | Absolute quantification against an internal standard (qNMR).[5] |
| Selectivity | High for separating structurally similar compounds. | High for distinguishing different chemical environments of nuclei. |
| Sensitivity | Generally higher than NMR, especially with sensitive detectors. | Lower sensitivity, requires higher sample concentration. |
| Impurity Detection | Excellent for detecting UV-active impurities. | Detects impurities with NMR-active nuclei, including non-UV-active ones. |
| Impurity ID | Requires hyphenated techniques like LC-MS for structural elucidation. | Can provide structural information for impurity identification directly.[5] |
| Throughput | Can be automated for high-throughput screening. | Lower throughput due to longer acquisition times for quantification. |
| Sample Integrity | Destructive if the collected fractions are not retained. | Non-destructive, the sample can be recovered.[2] |
Conclusion
Both HPLC and NMR are indispensable tools for the purity assessment of this compound. HPLC excels in the separation and detection of trace impurities, offering high sensitivity and throughput. In contrast, qNMR provides an absolute measure of purity against a certified standard and offers valuable structural information about the analyte and any detected impurities.
For a comprehensive and robust purity assessment, a dual-pronged approach is recommended. HPLC should be employed for its superior separation capabilities to detect and quantify minor impurities, while qNMR should be used to provide an orthogonal, absolute purity value and to confirm the structure of the main component. This integrated strategy ensures the highest confidence in the quality and purity of the compound, which is paramount for reliable scientific research and the development of safe and effective pharmaceuticals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. emerypharma.com [emerypharma.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Bioassay Development for Pyrimidine-4-Carboxylic Acid Derivatives as DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary bioassay methodologies for testing the activity of pyrimidine-4-carboxylic acid derivatives, a class of compounds frequently investigated as inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target in the development of therapeutics for cancer and autoimmune diseases.[1] The selection of an appropriate assay is crucial for accurately determining the potency and mechanism of action of these derivatives.
The two methodologies compared are the direct enzymatic inhibition assay and the cell-based proliferation assay. This guide presents experimental data for known DHODH inhibitors to provide a benchmark for comparison, outlines detailed experimental protocols, and includes visualizations of the relevant biological pathway and experimental workflows.
Quantitative Data Presentation
The following table summarizes the in vitro potency (IC50) of several well-characterized DHODH inhibitors against human DHODH. This data serves as a reference for evaluating the efficacy of novel pyrimidine-4-carboxylic acid derivatives.
| Compound | Target | IC50 (nM) | Reference(s) |
| Brequinar | DHODH | 4.5 - ~20 | [2][3] |
| Teriflunomide (A771726) | DHODH | 411 - 773 | [2][3] |
| CHEMBL1509241 | AfDHODH | 16,860 | [4] |
| ZINC67300323 | AfDHODH | 57,330 | [4] |
| Indoluidin D | DHODH | 210 | [3] |
| Olorofim | AfDHODH* | 44 | [4] |
*Aspergillus fumigatus Dihydroorotate Dehydrogenase
Experimental Protocols
DHODH Enzymatic Inhibition Assay
This assay directly quantifies the inhibitory effect of a compound on the enzymatic activity of purified DHODH.[2]
Principle: The activity of DHODH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which results in a color change that can be measured spectrophotometrically.[2][4] The rate of DCIP reduction is directly proportional to the DHODH enzyme's activity.[1]
Materials:
-
Recombinant human DHODH (transmembrane domain deleted)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[1][2]
-
Test pyrimidine-4-carboxylic acid derivative
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.
-
Add the recombinant human DHODH enzyme to the mixture.
-
Pre-incubate the enzyme mixture with various concentrations of the test compound (and a vehicle control) for 30 minutes at 25°C.[1]
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.
-
Immediately measure the decrease in absorbance at 650 nm over a 10-minute period using a microplate reader.[1]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Cell-Based Proliferation Assay with Uridine Rescue
This assay evaluates the effect of a DHODH inhibitor on the proliferation of cancer cell lines that are highly dependent on de novo pyrimidine synthesis.[1]
Principle: Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to a halt in cell cycle progression and reduced cell proliferation.[1] This effect can be rescued by supplying the cells with an exogenous source of pyrimidines, such as uridine, bypassing the need for the de novo synthesis pathway. This rescue effect is a key indicator of the compound's specific mechanism of action.[5]
Materials:
-
Cancer cell line (e.g., HL-60, A549)[3]
-
Complete cell culture medium
-
Test pyrimidine-4-carboxylic acid derivative
-
Cell proliferation reagent (e.g., MTT, CCK-8)[1]
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. For the rescue experiment, a parallel set of wells is co-treated with the test compound and a fixed concentration of uridine (e.g., 100 µM).
-
Incubate the plates for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader to determine cell viability.
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve for the compound alone. A significant rightward shift in the dose-response curve in the presence of uridine confirms on-target DHODH inhibition.
Mandatory Visualizations
Signaling Pathway
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the inhibition of DHODH.
Experimental Workflow
Caption: A typical experimental workflow for assessing a DHODH inhibitor.
References
Comparing the reactivity of chloro and methylthio groups on the pyrimidine ring
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of chloro and methylthio substituents in nucleophilic aromatic substitution reactions involving the pyrimidine scaffold.
In the landscape of medicinal chemistry and organic synthesis, the pyrimidine ring is a cornerstone scaffold. Its functionalization is pivotal for the development of novel therapeutics. Among the various substituents utilized to modulate the chemical properties of pyrimidines, chloro and methylthio groups are frequently employed as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these two groups is crucial for designing efficient synthetic routes and predicting reaction outcomes. This guide provides an objective, data-driven comparison of the reactivity of chloro and methylthio groups on the pyrimidine ring, supported by experimental evidence and detailed protocols.
Executive Summary: Chloro Group Exhibits Superior Reactivity in SNAr
Generally, the chloro group is a more reactive leaving group than the methylthio group in nucleophilic aromatic substitution reactions on a pyrimidine ring. This heightened reactivity is attributed to the greater electronegativity of chlorine, which enhances the electrophilicity of the carbon atom to which it is attached, and the better ability of the chloride ion to stabilize a negative charge compared to the methylthiolate anion. However, the reactivity of the methylthio group can be dramatically increased by oxidation to the corresponding methylsulfinyl or methylsulfonyl group, with the latter being an exceptionally potent leaving group, often surpassing the chloro group in reactivity.
Comparative Reactivity Data
While a comprehensive side-by-side kinetic study under identical conditions for a wide range of nucleophiles is not extensively documented in a single source, a clear trend emerges from the available literature. The following table summarizes the comparative reactivity based on qualitative observations and specific experimental outcomes.
| Leaving Group | Nucleophile | Substrate Position | Reaction Conditions | Observed Reactivity | Yield (%) | Reference |
| -Cl | Various Amines | 4-position | 80-120 °C, 2-24 h | Generally reactive | High | |
| -Cl | Various Thiols | 4-position | 25-80 °C, 1-12 h | Generally reactive | High | |
| -SMe | Various Amines | 2-position | Not specified | Reactive | 60-95 | [1] |
| -SMe | Glutathione (GSH) | 2-position | pH 7.0 | No observable reaction after 6 hours | N/A | [2][3] |
| -Cl | Glutathione (GSH) | 2-position | pH 7.0 | Far less reactive than -SO2Me, but implies some reactivity | N/A | [2] |
| -SO2Me | Glutathione (GSH) | 2-position | pH 7.0 | Highly reactive | Quantified by rate constants | [2][3] |
Key Observation: In a direct comparative context with a biological thiol (glutathione), both 2-chloro and 2-methylthio pyrimidines were significantly less reactive than their 2-methylsulfonyl counterparts.[2] Notably, the 2-methylthio derivative showed no discernible reaction, suggesting that the chloro group is the more reactive of the two under these conditions.[3]
Theoretical Basis for Reactivity Difference
The reactivity of leaving groups in SNAr reactions is primarily governed by two factors: the electrophilicity of the aromatic carbon and the stability of the leaving group as an anion.
-
Electronegativity and Inductive Effect: Chlorine is more electronegative than sulfur. Consequently, the chloro group exerts a stronger electron-withdrawing inductive effect on the pyrimidine ring, making the attached carbon atom more electron-deficient and thus more susceptible to nucleophilic attack.
-
Leaving Group Stability: A good leaving group is a weak base. The stability of the leaving group anion is a key determinant of its ability to depart. While direct pKa comparisons for the conjugate acids in the context of the pyrimidine anion are complex, generally, chloride (Cl⁻) is a more stable anion and a weaker base than methylthiolate (CH₃S⁻).
The accepted mechanism for this transformation is a two-step addition-elimination process involving a resonance-stabilized anionic adduct known as a Meisenheimer intermediate.[4] The stability of this intermediate plays a crucial role in the overall reaction rate.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocols
Below are representative experimental protocols for conducting nucleophilic aromatic substitution on chloropyrimidines. The conditions can be adapted for methylthiopyrimidines, although longer reaction times or higher temperatures may be necessary.
Protocol 1: Amination of 4-Chloropyrimidines
-
Reactant Preparation: In a dry reaction vessel, dissolve the 4-chloropyrimidine derivative (1.0 equivalent) in a suitable solvent (e.g., DMF, THF, or dioxane).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equivalents) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
-
Reaction: Heat the mixture to the desired temperature, typically between 80-120 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove the base and other water-soluble impurities. The crude product is then purified by column chromatography or recrystallization.
Protocol 2: Thiolation of 4-Chloropyrimidines
-
Thiolate Formation: In a separate flask, dissolve the thiol (1.1 equivalents) in a suitable solvent and add a base (e.g., NaH, K₂CO₃; 1.1 equivalents) to generate the thiolate nucleophile.
-
Reaction: Add the 4-chloropyrimidine derivative (1.0 equivalent) to the solution of the thiolate.
-
Temperature and Monitoring: Stir the reaction mixture at a suitable temperature, which can range from room temperature to 80 °C, for 1-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture and perform an extractive work-up. The final product is purified using standard techniques such as column chromatography.
References
A Comparative Analysis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid Derivatives: In Vitro Efficacy vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, derivatives of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid have garnered significant interest due to their versatile biological activities. This guide provides an objective comparison of the in vitro and in vivo activities of a series of thieno[2,3-d]pyrimidine derivatives, which share a similar pyrimidine core, to illuminate the crucial, yet often unpredictable, transition from laboratory assays to preclinical models. The data presented herein is based on a study investigating their potential as anticancer agents.
In Vitro vs. In Vivo Activity: A Head-to-Head Comparison
The journey of a drug candidate from initial screening to potential clinical application is marked by a critical transition: from demonstrating efficacy in a controlled laboratory setting (in vitro) to exhibiting a therapeutic effect in a complex living organism (in vivo). This comparison guide delves into this transition for a series of substituted thieno[2,3-d]pyrimidin-4-one derivatives, highlighting how in vitro cytotoxicity data correlates with in vivo tumor growth inhibition.
The in vitro activity of the compounds was assessed by determining their half-maximal inhibitory concentration (IC50) against the human breast cancer cell line MCF-7 and the non-cancerous breast epithelial cell line MCF-10A. A lower IC50 value indicates higher potency. For the in vivo evaluation, a breast cancer mouse xenograft model was utilized, and the percentage of tumor growth inhibition was measured.
| Compound ID | Substitution at N-3 | In Vitro Cytotoxicity (IC50 in µM) | In Vivo Antitumor Activity |
| MCF-7 (Cancer) | MCF-10A (Normal) | ||
| 6 | 4-chlorophenyl | 8.31 ± 0.08 | 12.11 ± 0.13 |
| 7 | 4-methoxyphenyl | 7.95 ± 0.09 | 10.32 ± 0.11 |
| 9 | 3-(4-chlorophenyl)-1H-pyrazol-5-yl | 6.54 ± 0.07 | 9.87 ± 0.10 |
| 10 | 3-(4-methoxyphenyl)-1H-pyrazol-5-yl | 5.87 ± 0.06 | 8.76 ± 0.09 |
| 11 | 3-phenyl-1H-pyrazol-5-yl | 7.01 ± 0.08 | 10.01 ± 0.11 |
| 12 | 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 9.12 ± 0.10 | 13.01 ± 0.14 |
| Cisplatin | - | 13.34 ± 0.11 | - |
| Milaplatin | - | 18.43 ± 0.13 | - |
Data sourced from a study on 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives, which serve as a representative example for this class of compounds.[1]
Key Observations:
-
A general correlation between in vitro potency and in vivo efficacy was observed. Compounds with lower IC50 values against the MCF-7 cancer cell line, such as compounds 10 and 9 , demonstrated higher percentages of tumor growth inhibition in the xenograft model.[1]
-
The selectivity of the compounds for cancer cells over normal cells in vitro (comparing IC50 for MCF-7 vs. MCF-10A) is a critical parameter. For instance, compound 10 showed a greater differential in its cytotoxic effect between the cancer and normal cell lines compared to some other derivatives.[1]
-
The in vivo experiments revealed that the synthesized compounds significantly reduced tumor growth over the course of the 8-day treatment period when compared to the control group.[1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized thieno[2,3-d]pyrimidine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human breast cancer cells (MCF-7) and non-cancerous breast epithelial cells (MCF-10A) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO) for 48 hours. Control wells received DMSO at the same concentration as the treated wells.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Model
The in vivo antitumor efficacy of the compounds was evaluated in a breast cancer mouse xenograft model.[1]
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study.
-
Tumor Cell Implantation: MCF-7 cells (5 × 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Treatment: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly divided into treatment and control groups. The treatment groups received intraperitoneal injections of the test compounds at a specified dosage, while the control group received the vehicle.
-
Tumor Volume Measurement: Tumor size was measured every two days using a caliper, and the tumor volume was calculated using the formula: (length × width²) / 2.
-
Data Analysis: The percentage of tumor growth inhibition was calculated by comparing the tumor volumes of the treated groups with the control group.
Visualizing the Path from Synthesis to Evaluation
To better illustrate the workflow and the relationships between the different stages of this research, the following diagrams are provided.
Caption: Workflow from synthesis to in vivo evaluation.
This guide underscores the importance of a multi-faceted approach to drug discovery, where in vitro screening serves as an essential filter to identify promising candidates for more complex and resource-intensive in vivo studies. The presented data on thieno[2,3-d]pyrimidine derivatives provides a clear example of how structure-activity relationships established in vitro can translate to tangible antitumor effects in a preclinical setting.
References
Comparative Analysis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the agrochemical and pharmaceutical sectors. While direct and extensive structure-activity relationship (SAR) studies on analogs of this specific carboxylic acid are not widely published, a closely related series of 5-chloro-2-amino-pyrimidine derivatives has been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication and a promising target in cancer therapy.[1][2][3] This guide will present a comparative analysis of these analogs to elucidate the key structural features influencing their biological activity.
Overview of the Core Scaffold and its Therapeutic Potential
This compound and its analogs are recognized for their potential in various applications. The parent compound is a key building block in the development of herbicides and fungicides.[4] In medicinal chemistry, this scaffold offers multiple points for chemical modification, making it a valuable starting point for designing novel therapeutic agents that can interact with a range of biological targets.[4] The investigation of 5-chloro-2-amino-pyrimidine derivatives as PLK4 inhibitors highlights the potential of this chemical class in oncology.[1][2] PLK4 is overexpressed in multiple cancers, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.[1]
Structure-Activity Relationship (SAR) of 5-Chloro-2-amino-pyrimidine Analogs as PLK4 Inhibitors
A systematic study of 5-chloro-2-amino-pyrimidine derivatives has revealed critical insights into the structural requirements for potent PLK4 inhibition and anti-proliferative activity. The general structure consists of a 5-chloropyrimidine core with substitutions at the 2-amino and 4-positions. The following table summarizes the in vitro activity of key analogs against PLK4 and the MCF-7 breast cancer cell line.
| Compound ID | R1 (Substitution at 2-amino position) | R2 (Substitution at C4-position) | PLK4 IC50 (nM) | MCF-7 IC50 (µM) |
| 1a | Cyclopropyl | 3-fluoro-4-(1H-pyrazol-1-yl)phenyl | 1.8 | 0.82 |
| 1b | Isopropyl | 3-fluoro-4-(1H-pyrazol-1-yl)phenyl | 2.5 | 1.12 |
| 1c | Ethyl | 3-fluoro-4-(1H-pyrazol-1-yl)phenyl | 3.1 | 1.56 |
| 1d | Methyl | 3-fluoro-4-(1H-pyrazol-1-yl)phenyl | 4.7 | 2.34 |
| 2a | Cyclopropyl | 4-(1H-pyrazol-1-yl)phenyl | 3.9 | 1.98 |
| 2b | Cyclopropyl | 3-chlorophenyl | >1000 | >50 |
| 2c | Cyclopropyl | 4-methoxyphenyl | 89.7 | 15.4 |
| 3a | Cyclopropyl | 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl | 1.2 | 0.65 |
| 3b | Cyclopropyl | 3-fluoro-4-(4-chloro-1H-pyrazol-1-yl)phenyl | 0.9 | 0.51 |
| 3c | Cyclopropyl | 3-fluoro-4-(4-bromo-1H-pyrazol-1-yl)phenyl | 0.8 | 0.48 |
Data extracted from a study on 5-chloro-2-amino-pyrimidine derivatives as PLK4 inhibitors.[1]
Key SAR Observations:
-
Substitution at the 2-amino position (R1): Small, cyclic, or branched alkyl groups are favored for potent PLK4 inhibition. A cyclopropyl group consistently demonstrated the highest potency among the tested analogs.
-
Substitution at the C4-position (R2): A substituted phenyl ring is crucial for activity. The presence of a pyrazole moiety at the 4-position of the phenyl ring significantly enhances potency. Halogen substitution on this pyrazole ring, particularly bromine or chlorine, further increases the inhibitory activity.
-
Substitution on the Phenyl Ring: A fluorine atom at the 3-position of the phenyl ring contributes positively to the activity.
Experimental Protocols
The synthesis of the 5-chloro-2-amino-pyrimidine analogs generally follows a multi-step procedure:
-
Synthesis of the Pyrimidine Core: Starting from commercially available materials, the 2,4,5-trichloropyrimidine core is synthesized.
-
Introduction of the Amino Side Chain (R1): The 2-chloro position is selectively substituted with the desired amine (e.g., cyclopropylamine) via nucleophilic aromatic substitution.
-
Suzuki Coupling to Introduce the R2 Group: The 4-chloro position is then subjected to a Suzuki coupling reaction with a corresponding boronic acid or ester to introduce the various substituted phenyl groups.
The inhibitory activity of the synthesized compounds against PLK4 was determined using a radiometric kinase assay.
-
Assay Components: The assay mixture typically contains recombinant PLK4 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP (radiolabeled with ³³P).
-
Incubation: The compounds are pre-incubated with the PLK4 enzyme before the addition of the substrate and [γ-³³P]ATP to initiate the reaction.
-
Termination and Detection: The reaction is stopped after a defined period, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
The anti-proliferative activity of the compounds was evaluated using a standard cell viability assay.
-
Cell Culture: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for the structure-activity relationship (SAR) study of pyrimidine analogs.
Caption: Simplified signaling pathway of PLK4 in tumorigenesis and the point of intervention.
Caption: Summary of the key structure-activity relationships for PLK4 inhibition.
References
- 1. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking the synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid against other methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive benchmark analysis of synthetic routes to 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a valuable building block in the pharmaceutical and agrochemical industries. We will compare a common benchmark synthesis with a classical, yet lower-yielding method, and a modern, more efficient alternative, providing detailed experimental protocols and quantitative data to inform your synthetic strategy.
The targeted compound, this compound, is a crucial intermediate in the development of various bioactive molecules, including GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for HIV treatment.[1] Its applications also extend to agricultural chemistry, where it serves as a key component in the synthesis of herbicides.[2][3] Given its importance, the selection of an optimal synthetic route is critical for maximizing yield, purity, and cost-effectiveness.
Comparative Analysis of Synthetic Methodologies
This guide evaluates three distinct methods for the synthesis of pyrimidine-4-carboxylic acid derivatives, with a focus on providing a benchmark for the synthesis of this compound.
Method 1: Benchmark Synthesis via Condensation and Chlorination. This common two-step approach involves the initial condensation of S-methylisothiourea with a malonate derivative, followed by chlorination to yield the ethyl ester of the target compound. A final hydrolysis step affords the desired carboxylic acid.
Method 2: Classical Synthesis via Condensation of Formamidine Acetate. This older method, often cited for related halo-pyrimidines, involves the condensation of formamidine acetate with a halogenated starting material. However, this route is often plagued by low yields and the formation of numerous byproducts.[4]
Method 3: Minisci-Type Radical Reaction. A more modern approach, the Minisci reaction offers a direct, one-step method for the alkoxycarbonylation of halopyrimidines. This method has been shown to be highly regioselective and can significantly improve yields compared to classical methods.[4]
Data Presentation
| Parameter | Method 1: Benchmark Synthesis | Method 2: Classical Synthesis (for analogue) [4] | Method 3: Minisci-Type Reaction (for analogue) [4] |
| Starting Materials | S-methylisothiourea, Diethyl ethoxymethylenemalonate, Phosphorus oxychloride | Formamidine acetate, Mucobromic acid | 5-Bromopyrimidine, Ethyl glyoxalate, etc. |
| Number of Steps | 3 (including hydrolysis) | 2 | 1 |
| Overall Yield | Data not fully available; expected to be moderate to high | 3-8% | 48% |
| Purity | Requires purification | Laborious chromatographic purification required | High regioselectivity, simpler purification |
| Key Advantages | Utilizes readily available starting materials | - | High yield, one-step process, high regioselectivity |
| Key Disadvantages | Multiple steps | Very low yield, significant byproduct formation | Requires specific radical reaction conditions |
Experimental Protocols
Method 1: Benchmark Synthesis of this compound (via its ethyl ester)
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate The synthesis begins with the condensation reaction between S-methylisothiourea and diethyl ethoxymethylenemalonate in a basic solution. This reaction forms the pyrimidine ring, resulting in a 4-oxopyrimidine sodium salt.
Step 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate The 4-oxopyrimidine from the previous step is then subjected to chlorination. This is typically achieved by refluxing with a chlorinating agent such as phosphorus oxychloride to replace the hydroxyl group with a chlorine atom, yielding the desired 4-chloro derivative.[5]
Step 3: Hydrolysis to this compound The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the final product.
Method 2: Classical Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate[4]
This method involves the condensation of formamidine acetate and mucobromic acid in an alkaline medium. The resulting 5-bromopyrimidine-4-carboxylate is then converted to its methyl ester via the acid chloride. This process is known to be low-yielding and requires extensive chromatographic purification to isolate the desired product from a complex mixture of byproducts.
Method 3: Minisci-Type Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate[4]
This radical-based reaction provides a more direct route. In a representative procedure, 5-bromopyrimidine is reacted with an alkoxycarbonyl radical source. The reaction is highly regioselective, favoring substitution at the 4-position of the pyrimidine ring. A biphasic solvent system (e.g., toluene-water) can be employed to minimize polysubstitution, and the addition of acetic acid can enhance the conversion rate. This one-step process has been reported to produce the desired product in a 48% yield.
Visualization of Synthetic Strategies
Caption: Comparative workflow of synthetic routes.
Conclusion
This comparative guide demonstrates that while a classical multi-step synthesis for this compound exists, it suffers from significant drawbacks, primarily very low yields. The benchmark synthesis, involving condensation and chlorination, offers a more viable route, though it still requires multiple steps. For analogous compounds, the Minisci-type radical reaction presents a highly efficient, one-step alternative with a significantly improved yield. For researchers and drug development professionals, the choice of synthesis will depend on factors such as scale, available starting materials, and the desired balance between process efficiency and development time. The data and protocols presented here provide a solid foundation for making an informed decision on the most suitable synthetic strategy.
References
Safety Operating Guide
Navigating the Disposal of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid (CAS No. 61727-33-1), ensuring compliance and minimizing risk.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance, and it is imperative to understand its potential risks before handling. The following table summarizes its key hazard information according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Experimental Protocols: Proper Disposal Procedure
The disposal of this compound must be conducted in a manner that neutralizes its hazards and adheres to regulatory requirements. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[2][3] The recommended procedure involves treating it as hazardous waste and arranging for its collection by a licensed professional waste disposal service.[4]
Step-by-Step Disposal Plan:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes:
-
Waste Collection:
-
Collect surplus or unwanted this compound in a designated, compatible, and clearly labeled hazardous waste container.[5]
-
The container must be in good condition, with a secure lid to prevent leaks or spills.[5]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
-
Provide them with the details of the waste, including the chemical name and quantity.
-
Follow their specific instructions for packaging and collection.
-
-
Recommended Disposal Method:
-
The preferred method of disposal for this type of chemical waste is through a licensed disposal company.[4]
-
For similar compounds, incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended practice to ensure complete destruction and to handle any hazardous combustion byproducts.[4]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular waste, with the label defaced.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
